Briciclib

Catalog No.
S522025
CAS No.
865783-99-9
M.F
C19H23O10PS
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Briciclib

CAS Number

865783-99-9

Product Name

Briciclib

IUPAC Name

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate

Molecular Formula

C19H23O10PS

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+

InChI Key

LXENKEWVEVKKGV-BQYQJAHWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ON013105; ON-013105; ON 013105; ON 014185; ON014185; ON-014185; ON-013105 sodium, Briciclib.

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

The exact mass of the compound Briciclib is 474.075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Evidence and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies have identified Briciclib's potential in targeting specific molecular subtypes of cancer. Key findings are summarized below.

Study Context Cancer Type/Model Key Findings on Efficacy
Broad Cancer Cell Line Screening [1] Mantle cell leukemia, Breast, Gastric, Esophageal cancer cell lines Inhibited proliferation with GI₅₀ values between 9.8 and 12.2 nM; showed no toxicity to normal endothelial cells.
Subtype-Specific Brain Tumor Study [2] [3] Atypical Teratoid/Rhabdoid Tumor (AT/RT) - MYC subtype Showed increased activity in a subset of AT/RT-MYC cell lines, suggesting a subtype-specific vulnerability.

Experimental Protocols from Research Context

While a specific protocol for this compound was not fully detailed in the search results, the methodologies below are reconstructed from related high-throughput drug screening studies [4] [2] [3] and can serve as a guide for designing experiments.

Cell-Based Viability and Proliferation Assay

This protocol is used to determine the compound's GI₅₀ value, which measures the concentration that causes 50% growth inhibition.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF7 for breast cancer, EKO-1 for mantle cell leukemia) in 384-well microplates at a density of 1000-2000 cells per well in 40 μL of culture medium [4].
  • Compound Treatment: After cell attachment, add this compound using an acoustic dispenser (e.g., Echo 655) or a precision liquid handler. Prepare a dilution series (e.g., from 10 mM DMSO stock) to achieve a final concentration range covering nM to μM levels. Include DMSO-only wells as a vehicle control [4] [1].
  • Incubation: Incubate the treated cells for a defined period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂ [4].
  • Viability Readout:
    • Option 1 - Luminescence: Add a cell viability reagent like CellTiter-Glo 3D. Incubate for 30 minutes on an orbital shaker, then measure luminescence with a plate reader [4].
    • Option 2 - Fluorescence: Stain live cells with a fluorescent dye like Calcein-AM. After incubation, image the plates using a high-content screening system (e.g., Opera Phenix) and quantify fluorescence as a proxy for cell viability [4].
  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and fit the dose-response data to a curve to determine the GI₅₀ value.
Mechanistic Workflow for Target Engagement

This workflow assesses the downstream molecular effects of this compound on its proposed target, eIF4E.

Start Treat Cancer Cell Lines with this compound A Harvest Cells at Time Points (e.g., 8 hours) Start->A B Lyse Cells and Extract Total Protein/RNA A->B C Analyze Key Oncoprotein Expression B->C D1 Western Blotting C->D1 D2 Quantitative RT-PCR C->D2 E1 Measure Cyclin D1 and c-Myc Protein Levels D1->E1 E2 Measure Cyclin D1 and c-Myc mRNA Levels D2->E2 F Confirm Target Engagement via Downstream Effects E1->F E2->F

Mechanistic Workflow for this compound Target Analysis

  • Cell Treatment: Treat relevant cancer cell lines (e.g., breast cancer MCF7) with this compound at its GI₅₀ concentration or a range around it. Include a DMSO vehicle control [1].
  • Cell Harvesting: Harvest the cells at specific time points post-treatment (e.g., within 8 hours) to capture early molecular events [1].
  • Sample Preparation: Lyse the harvested cells to extract total protein and/or RNA.
  • Analysis of Downstream Targets:
    • Protein Level Analysis (Western Blotting): Use SDS-PAGE and Western blotting with specific antibodies to detect and quantify the expression levels of proteins downstream of eIF4E, such as cyclin D1 and c-Myc [1].
    • mRNA Level Analysis (qRT-PCR): Isolate RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of genes like CCND1 (cyclin D1) and MYC (c-Myc).

Key Considerations for Researchers

  • Differentiation from Similar Named Compounds: this compound (ON 014185) is a distinct molecular entity from the CDK4/6 inhibitor bireociclib and should not be confused despite the similar names [5] [1].
  • Subtype-Specific Activity: The efficacy of this compound may be highly context-dependent. It is crucial to characterize the molecular subtype of the cancer models used, as activity has been specifically observed in the AT/RT-MYC subtype [3].

References

Comprehensive Technical Guide: Ribociclib and CDK4/6 Inhibition in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Clinical Significance

Ribociclib (Kisqali) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was approved by the US Food and Drug Administration (FDA) in March 2017 and is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, used in combination with endocrine therapies such as letrozole or fulvestrant [1] [2] [3]. The development of selective CDK4/6 inhibitors like ribociclib represented a significant advancement from earlier, non-selective CDK inhibitors (e.g., flavopiridol), which were hampered by poor efficacy and dose-limiting toxicities due to off-target effects [2].

Detailed Mechanism of Action

The Cyclin D-CDK4/6-p16-Rb Pathway

The retinoblastoma protein (Rb) pathway is a critical regulator of the cell cycle transition from the G1 phase to the S phase, the point at which a cell becomes committed to division. In a healthy cell, progression is tightly controlled. Mitogenic signals lead to increased levels of D-type cyclins, which form active complexes with CDK4 and CDK6. These active complexes phosphorylate the Rb protein, which initially exists in a hypophosphorylated, active state that binds to and inhibits E2F transcription factors. Upon phosphorylation, Rb releases E2Fs, allowing them to activate the transcription of genes essential for DNA synthesis and cell cycle progression [2].

In many cancers, including HR+ breast cancer, this pathway is dysregulated. This can occur through various mechanisms, such as cyclin D1 overexpression, CDK4/6 amplification, or loss of the tumor suppressor p16 (a natural inhibitor of CDK4/6). This dysregulation leads to constitutive phosphorylation and inactivation of Rb, resulting in uncontrolled cell proliferation [2]. The following diagram illustrates this pathway and ribociclib's site of action.

G Mitogen Mitogenic Signal CyclinD Cyclin D Mitogen->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Rb (active) (G1 Phase Arrest) Complex->pRb Phosphorylates pRb_p Rb (phosphorylated) (inactive) pRb->pRb_p E2F E2F Transcription Factors pRb_p->E2F Releases SPhase S Phase Entry & Cell Proliferation E2F->SPhase Ribociclib Ribociclib Ribociclib->Complex Inhibits p16 p16 (INK4a) p16->Complex Inhibits

Ribociclib inhibits the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1-S cell cycle progression.

Ribociclib's Molecular Mechanism

Ribociclib is a selective, ATP-competitive inhibitor of CDK4 and CDK6. By binding to these kinases, it prevents the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, which continues to suppress E2F-mediated transcription. The result is a reversible arrest of the cell cycle in the G1 phase, preventing cellular DNA synthesis and proliferation. In vitro studies have demonstrated that ribociclib decreases Rb phosphorylation, leading to G1 arrest and reduced proliferation in breast cancer models [2] [3]. Its high selectivity for CDK4/6 helps minimize off-target effects and improves its overall safety profile compared to earlier pan-CDK inhibitors.

Comparative Analysis of CDK4/6 Inhibitors

While ribociclib, palbociclib, and abemaciclib share the same molecular target, key differences in their pharmacology, metabolism, and toxicity profiles exist, which are crucial for researchers and clinicians.

Table 1: Comparative Profile of FDA-Approved CDK4/6 Inhibitors [4]

Feature Ribociclib Palbociclib Abemaciclib
Primary Molecular Target CDK4/6 CDK4/6 CDK4/6
Metabolism Primarily by CYP3A4 Primarily by CYP3A4 (via SULT2A1) Primarily by CYP3A4 (sensitive substrate)
CYP3A4 Inhibition Strong inhibitor Not a strong inhibitor Not a strong inhibitor
Transporter Profile Substrate and potent inhibitor of ABCB1 (P-gp); inhibitor of ABCG2 (BCRP) Substrate of ABCB1 and ABCG2 Substrate and inhibitor of ABCB1 and ABCG2
Key Toxicity Concerns Cardiotoxicity (QTc prolongation), neutropenia Hematological toxicity (neutropenia) Gastrointestinal toxicity (diarrhea), neutropenia
CNS Penetration Limited data Lower (efficient efflux) Better (less efficient efflux)

Table 2: Pharmacokinetic Properties of Ribociclib [3] [5]

Parameter Value / Characteristics
Bioavailability 65.8% (after a single 600 mg dose)
Time to Cmax (Tmax) 1-4 hours (steady-state)
Protein Binding 70% (concentration-independent)
Primary Metabolizing Enzyme CYP3A4
Major Metabolites M13 (CCI284, N-hydroxylation), M4 (LEQ803, N-demethylation), M1 (glucuronide)
Elimination Half-life ~32 hours (steady-state in patients with cancer)
Route of Excretion Feces (~81%), Urine (~3%)
Apparent Oral Clearance 25.5 L/h (600 mg dose in advanced cancer)

Experimental Protocols for Analysis

In Vitro Assessment of Anti-proliferative Mechanism

Purpose: To demonstrate ribociclib's mechanism of action via inhibition of Rb phosphorylation and induction of G1 cell cycle arrest.

  • Cell Line: HR+ breast cancer cell lines (e.g., MCF-7).
  • Treatment: Cells are treated with varying concentrations of ribociclib (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a defined period (e.g., 24-72 hours).
  • Western Blot Analysis:
    • Cell Lysis: Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Electrophoresis: Separate total protein extracts via SDS-PAGE.
    • Transfer and Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA or non-fat milk.
    • Immunoblotting: Probe the membrane with specific antibodies:
      • Primary Antibodies: Anti-phospho-Rb (Ser780/807/811), anti-total Rb, and a loading control (e.g., GAPDH or β-Actin).
    • Detection: Use HRP-conjugated secondary antibodies and chemiluminescent substrate for detection. A concentration-dependent decrease in phospho-Rb levels, with no change in total Rb, confirms target engagement [2] [3].
  • Cell Cycle Analysis by Flow Cytometry:
    • After treatment, cells are harvested, fixed in cold ethanol, and treated with RNase.
    • Cells are stained with a DNA-binding dye like Propidium Iodide (PI).
    • DNA content is analyzed using a flow cytometer. An increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in S and G2/M phases, indicates G1 cell cycle arrest [2].
LC-MS/MS Bioanalytical Method for Quantification

Purpose: To reliably quantify ribociclib concentrations in biological matrices (e.g., plasma, dried blood spots) for pharmacokinetic studies [5].

  • Sample Preparation (Dried Blood Spot - DBS):
    • Punching: Punch a 6 mm disk from the central part of the DBS card.
    • Liquid-Liquid Extraction: Extract ribociclib from the disk using a suitable organic solvent (e.g., methyl tert-butyl ether) after adding an internal standard (e.g., stable isotope-labeled ribociclib-d6).
    • Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
  • Liquid Chromatography (LC) Conditions:
    • Column: Reversed-phase C18 column (e.g., 100 mm x 3.0 mm, 2.7 µm).
    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS) Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions for Ribociclib: m/z 435.2 → 322.1 (quantifier) and 435.2 → 367.1 (qualifier).
  • Validation Parameters: The method should be validated for selectivity, sensitivity (LLOQ of 10 ng/mL), linearity (e.g., 10-1000 ng/mL), precision (within-run ≤15%), accuracy (85-115%), and stability under various conditions [5].

Resistance Mechanisms and Future Directions

Despite the efficacy of CDK4/6 inhibitors, resistance inevitably develops. Studies indicate that approximately 20% of HR+ breast cancers exhibit primary resistance, and over 30% develop secondary resistance [4]. Proposed mechanisms include:

  • Genetic Alterations: Loss of Rb function, cyclin E1 (CCNE1) amplification, and CDK2 activation.
  • Upregulation of Alternative Pathways: Activation of PI3K/AKT/mTOR and MAPK signaling pathways.
  • Differences Between Inhibitors: Emerging evidence suggests resistance mechanisms may not be entirely class-wide. For instance, some palbociclib-resistant models with high CCNE1 expression remained sensitive to abemaciclib [4].

Current research focuses on overcoming resistance by combining ribociclib with other targeted agents, such as PI3K inhibitors (e.g., alpelisib) and mTOR inhibitors (e.g., everolimus) [1] [2]. The exploration of CDK4/6 inhibitors in other tumor types and in adjuvant settings for early breast cancer is also an active area of investigation.

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib's mechanism is distinct from direct cyclin-dependent kinase (CDK) inhibitors. It functions by binding to and inhibiting eukaryotic translation initiation factor 4E (eIF4E), a key protein that controls the translation of specific messenger RNAs (mRNAs) into proteins [1] [2]. Many oncogenes, including cyclin D1 and c-Myc, are regulated at the level of translation, which makes eIF4E a target of interest in oncology.

The following diagram illustrates the proposed mechanism of action for this compound based on preclinical data.

G This compound This compound eIF4E eIF4E This compound->eIF4E Inhibits Oncogene_mRNA Oncogene mRNA (e.g., Cyclin D1, c-Myc) eIF4E->Oncogene_mRNA Normally Translates Oncogene_Protein Oncogene Protein (e.g., Cyclin D1, c-Myc) Oncogene_mRNA->Oncogene_Protein Cancer_Proliferation Cancer_Proliferation Oncogene_Protein->Cancer_Proliferation

The logical workflow for establishing this compound's activity, derived from reported methodologies, involves:

  • Cellular Viability Assays: The half-maximal growth inhibitory (GI₅₀) concentration was determined in various human cancer cell lines. Researchers treat cells with a range of this compound concentrations and measure cell viability using assays. The reported GI₅₀ values in the low nanomolar range indicate potent anti-proliferative activity [2].
  • Molecular Phenotype Analysis: To confirm the mechanism, scientists analyze changes in protein levels after this compound treatment. Western Blotting is a key technique used. As reported, cells are treated with this compound, lysed, and the proteins are separated and transferred to a membrane. The membrane is then probed with antibodies specific for cyclin D1 and c-Myc. A dose-dependent reduction in the levels of these proteins within hours of treatment provides evidence for the drug's proposed mechanism of action [2].

Key Experimental Data and Protocols

For the practicing researcher, the core quantitative data and general experimental approaches are summarized below.

Table: Summary of this compound's In Vitro Anti-proliferative Activity This table consolidates reported inhibitory data (as IC₅₀ values from a trypan blue exclusion assay) for the parent compound ON-013100 across a panel of cancer cell lines [3]. This compound (ON-014185) is a water-soluble derivative of ON-013100 developed for its potential in targeting eIF4E [1] [2].

Cancer Cell Line Reported IC₅₀ (μM) Cancer Cell Line Reported IC₅₀ (μM)
DLD-1 (Colorectal) 0.003 DU-145 (Prostate) 0.003
K562 (Leukemia) 0.004 MCF7 (Breast) 0.004
Raji (Lymphoma) 0.004 MiaPaCa-2 (Pancreatic) 0.004
MOLT-4 (Leukemia) 0.005 BT-20 (Breast) 0.01
A549 (Lung) 0.01 CCRF-CEM (Leukemia) 0.009 - 0.01

General Cell-Based Experimental Protocol While exact protocols vary, the general workflow based on cited methods is [3] [2]:

  • Cell Culture: Maintain relevant cancer cell lines in appropriate media and conditions.
  • Compound Treatment: Treat cells with a range of this compound concentrations. DMSO is typically used as a vehicle control.
  • Viability/Growth Assessment: After an incubation period (e.g., 72 hours), measure cell viability or count. The trypan blue exclusion assay is one method used: mix cell suspension with trypan blue dye and count viable (unstained) cells manually with a hemocytometer or using an automated cell counter.
  • Data Analysis: Calculate IC₅₀ or GI₅₀ values using non-linear regression analysis of the dose-response data.

Therapeutic Context and Future Directions

This compound represents one approach in a broader field targeting the cyclin D1/CDK4/6/Rb pathway, a critical driver of cell cycle progression. Other strategies include:

  • CDK4/6 Inhibitors: Approved drugs like palbociclib, ribociclib, and abemaciclib directly inhibit CDK4/6 kinase activity, preventing Rb phosphorylation and G1/S cell cycle progression [4] [5].
  • Direct Cyclin D1 Inhibitors: An emerging approach, as exemplified by Circle Pharma's macrocyclic compounds, aims to directly disrupt the cyclin D1-Rb protein-protein interaction, potentially offering a new mechanism with a different toxicity profile [6].

It is important to note that this compound is for research use only and its clinical development status is unclear after the termination of its Phase 1 trial (NCT02168725) [1].

References

Compound Profiles and Key Relationships

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Briciclib and its active parent compound, ON-013100.

Feature This compound (ON-014185) ON-013100 (Active Compound)
Role Prodrug of ON-013100 [1] Active, parent compound [1]
Primary Target eIF4E (eukaryotic Initiation Factor 4E) [2] [3] Cell cycle inhibitor; upstream target affecting cyclin D1 [1]
Key Mechanism Binds to/inhibits eIF4E, blocking cap-dependent translation of oncoproteins (e.g., cyclin D1, c-Myc, VEGF) [1] Induces G2/M phase cell cycle arrest; leads to apoptosis [1]
Molecular Formula C19H23O10PS [2] [3] C19H22O7S [1]
Molecular Weight 474.42 g/mol [2] [3] 394.44 g/mol [1]
CAS Number 865783-99-9 [2] [3] 865783-95-5 [1]
Solubility Water soluble (designed feature) [3] [1] Soluble in DMSO (≥31 mg/mL) [1]
Bioavailability Orally bioavailable [1] Information not specified in search results

Mechanism of Action and Signaling Pathway

This compound, as a prodrug, is converted in the body to its active form, ON-013100. The active compound exerts its anti-cancer effects through a multi-step mechanism, which is visualized in the following pathway diagram:

G A This compound (ON-014185, Prodrug) B Conversion in vivo A->B Administered C ON-013100 (Active Compound) B->C D Inhibits eIF4E C->D E Cap-dependent translation of oncoproteins D->E Blocks F Reduced Cyclin D1, c-Myc, VEGF E->F G Cell Cycle Arrest (G2/M Phase) F->G H Apoptosis (Programmed Cell Death) F->H I Inhibition of Cancer Cell Proliferation G->I H->I

This diagram illustrates the pathway from prodrug administration to the inhibition of cancer cell proliferation.

Quantitative Biological Activity Profile

The following table compiles key experimental data on the potency and effects of ON-013100 and this compound from in vitro studies.

Assay Type Cell Lines / Models Key Findings & Quantitative Data

| In Vitro Proliferation (GI50) | Mantle cell leukemia (EKO-1, MINO), Breast (MCF7, MDA-MB-231), Gastric (AGS), Esophageal (OE19, OE33, FLO-1) [2] [1] | GI50: 6.7 - 12.2 nM • ON-013100: 6.7 - 11.2 nM [1] • this compound: 9.8 - 12.2 nM [2] | | In Vitro Protein Analysis | Breast & Mantle Cell Leukemia (MCL) cell lines [2] | Dose-dependent reduction of cyclin D1 and c-Myc protein levels within 8 hours. | | Cytotoxicity Selectivity | Normal endothelial cells [2] | No toxicity was observed on normal cells, indicating a potential selective anti-cancer effect. | | In Vivo Formulation (this compound) | Animal studies (from supplier data) [3] | Solubility: ≥95 mg/mL in DMSO. In vivo formulation: 4.75 mg/mL (10.01 mM) in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O. |

Experimental Protocols

For researchers aiming to reproduce key findings, here are methodologies for core experiments based on the search results.

Cell Proliferation/GI50 Assay

This protocol assesses the compound's potency in inhibiting cancer cell growth.

  • Cell Seeding: Plate cancer cells (e.g., MCF7, MINO) in 96-well plates at a density that allows for exponential growth without confluence over the assay period (e.g., 2,000-5,000 cells/well).
  • Compound Treatment: After cell attachment (~24 hours), treat with a dose range of ON-013100 or this compound (e.g., 0.1 nM to 10 µM). Include a negative control (vehicle, e.g., DMSO).
  • Incubation: Incubate cells with the compound for a defined period, typically 72 hours.
  • Viability Measurement: Add a cell viability reagent (e.g., MTT, CTG). Incubate according to the manufacturer's protocol and measure the signal (absorbance/luminescence).
  • Data Analysis: Calculate % cell viability relative to the vehicle control. The GI50 value is the concentration that results in a 50% reduction in cell growth. This can be determined using non-linear regression curve fitting software [2] [1].
Western Blotting for Target Protein Analysis

This protocol is used to detect changes in cyclin D1 and c-Myc protein levels.

  • Cell Treatment & Lysis: Treat cancer cells (e.g., MCF7) with ON-013100 or this compound at various concentrations and time points (e.g., 8 hours). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration of the lysates using a standard assay (e.g., BCA).
  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate proteins by molecular weight.
  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies against cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Use enhanced chemiluminescence (ECL) reagent to visualize the protein bands. A dose-dependent reduction in cyclin D1 and c-Myc bands should be observed [2].

Clinical Development Status

According to the search results, this compound has entered early-stage clinical trials.

  • Phase I Trial (NCT02168725): A clinical trial was conducted for "Neoplasms" and "Advanced Solid Tumor," sponsored by Traws Pharma Inc. The study started in June 2014 and was Terminated [3]. The provided results do not specify the reasons for termination.

References

Solubility Data of Briciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative solubility data for Briciclib, primarily in DMSO, as reported by commercial suppliers and chemical databases.

Source Solubility in DMSO Purity Note
Selleck Chemicals [1] 95 mg/mL (200.24 mM) 99.99% "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO."
TargetMol [2] 50 mg/mL (105.39 mM) 99.84% "Sonication is recommended."
InvivoChem [3] ≥ 30 mg/mL ≥98% -

Experimental Protocols and Formulation Preparation

For reliable and reproducible experimental results, especially in in vivo studies, this compound often needs to be formulated using specific protocols beyond a pure DMSO solution.

Protocol for Preparing In Vivo Formulations

Here is a detailed methodology for preparing a stable, clear solution for administration in animal models, validated by Selleck Chemicals [1]:

  • Final Concentration: 4.75 mg/mL (10.01 mM)
  • Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O
  • Preparation Steps:
    • Take 50 μL of a 95 mg/mL clarified DMSO stock solution.
    • Add to 400 μL of PEG300 and mix evenly until clear.
    • Add 50 μL of Tween 80 to the above system and mix evenly until clear.
    • Finally, add 500 μL of double-distilled water (ddH₂O) to adjust the volume to 1 mL.
  • Critical Note: The mixed solution should be used immediately for optimal results.

Other formulation methods include preparing a homogeneous suspension using a 0.5% carboxymethyl cellulose (CMC-Na) solution at a concentration of ≥5 mg/mL [1], or using a 5% DMSO + 95% corn oil mixture [3] [1].

General Guidance for Solubility Determination

While the search results do not contain a specific protocol for determining this compound's solubility, the general principles for such experiments are well-established. The isothermal saturation technique is a standard method, as referenced in a study on a different drug [4]. The workflow for this process can be summarized as follows:

start Weigh excess this compound step1 Add to pre-heated DMSO start->step1 step2 Agitate (e.g., vortex, shake) for 24 hours step1->step2 step3 Equilibrate at target temperature step2->step3 step4 Centrifuge to separate undissolved compound step3->step4 step5 Analyze supernatant (HPLC/UV-Vis) step4->step5 end Calculate solubility (mg/mL or molarity) step5->end

> Workflow for determining drug solubility using the isothermal saturation technique. Key steps include equilibrium, separation, and analytical quantification.

Mechanism of Action and Therapeutic Relevance

Understanding this compound's mechanism highlights why its solubility is a critical parameter for researchers.

  • Primary Target: this compound is a prodrug of ON 013100 and acts by binding to and inhibiting the eukaryotic translation initiation factor 4E (eIF4E) [3] [1] [5].
  • Downstream Effects: By inhibiting eIF4E, this compound suppresses the cap-dependent translation of key oncoproteins such as cyclin D1, c-MYC, and VEGF [3]. This disruption leads to cell cycle arrest and ultimately, tumor cell death.
  • Therapeutic Context: this compound has been investigated in clinical trials for treating various cancers, including Lymphoma, Advanced Solid Tumors, and Acute Lymphocytic Leukemia [3] [5]. Its action mechanism is distinct from that of CDK4/6 inhibitors like Palbociclib, Abemaciclib, and Ribociclib [6], which directly target cyclin-dependent kinases.

The relationship between this compound's solubility, its formulation, and its biological mechanism can be visualized as follows:

Solubility High Solubility in DMSO Formulation In Vivo Formulation Solubility->Formulation Enables BioactiveDrug Active Form (ON 013100) in Tumor Cell Formulation->BioactiveDrug Oral Bioavailability eIF4E Inhibits eIF4E BioactiveDrug->eIF4E Targets CyclinD1 ↓ Cyclin D1, c-MYC, VEGF Translation eIF4E->CyclinD1 Suppresses Effect Cell Cycle Arrest & Tumor Cell Death CyclinD1->Effect Leads to

> Logical flow from this compound's solubility and formulation to its proposed anticancer mechanism of action via eIF4E inhibition.

Key Considerations for Researchers

  • Use Fresh, Anhydrous DMSO: Always use fresh, dry DMSO to prepare stock solutions, as moisture can significantly reduce solubility and compound stability [1].
  • Sonication: If you encounter difficulties in completely dissolving the powder, sonication is a recommended technique to aid the process [2].
  • Formulation for Biological Assays: For cell-based assays, diluting the DMSO stock solution into the aqueous cell culture medium is standard. For animal studies, follow validated formulation protocols to ensure proper exposure and bioavailability [3] [1].

References

Briciclib eukaryotic initiation factor target

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy Data

In vitro studies demonstrate that Briciclib has potent anti-proliferative activity against a range of cancer cell lines at nanomolar concentrations, with no reported toxicity to normal endothelial cells at these doses [1].

In Vitro Anti-Proliferative Activity (GI₅₀)

Cancer Type Cell Lines GI₅₀ (nM)
Mantle Cell Leukemia (MCL) EKO-1, MINO 9.8 - 12.2 nM [1]
Breast Cancer MCF7, MDA-MB-231 9.8 - 12.2 nM [1]
Gastric Cancer AGS 9.8 - 12.2 nM [1]
Esophageal Cancer OE19, OE33, FLO-1 9.8 - 12.2 nM [1]

This compound treatment also induces a rapid, dose-dependent reduction in cyclin D1 and c-Myc protein levels in breast and MCL cancer cell lines within 8 hours [1].

Mechanism of Action and Signaling Pathway

This compound is a water-soluble derivative and prodrug of ON 013100 [1] [2] [3]. Its proposed mechanism involves direct interaction with eIF4E, a crucial protein that binds to the 5' cap of mRNAs to initiate translation [2]. This process and the inhibitory action of this compound are illustrated below.

G mRNA Oncogenic mRNA (e.g., CCND1, MYC) Cap 5' mRNA Cap mRNA->Cap eIF4E eIF4E Translation Cap-Dependent Translation eIF4E->Translation ArrestDeath Cell Cycle Arrest & Apoptosis eIF4E->ArrestDeath Reduced Activity Cap->eIF4E Oncoproteins Oncoprotein Synthesis (Cyclin D1, c-Myc) Translation->Oncoproteins CellGrowth Uncontrolled Cell Growth & Proliferation Oncoproteins->CellGrowth This compound This compound This compound->eIF4E Inhibits ArrestDeath->CellGrowth Leads to

This compound inhibits eIF4E, blocking the translation of key oncoproteins and leading to anti-tumor effects.

Key Experimental Protocols

A 2025 study used a multiparameter cellular morphological profiling approach to investigate this compound's activity, providing a reproducible protocol for similar investigations [4].

  • 3D Cell Model: The study used U87 glioblastoma cells grown in 3D spheroid format in 384-well, ultra-low attachment plates [4].
  • Dosing: Compounds were added using an acoustic dispenser, and spheroids were incubated for 48 hours [4].
  • Staining: Spheroids were stained with a cocktail of fluorescent dyes to mark various cellular structures and processes [4]:
    • Calcein-AM Green: Viable cells.
    • NucView-530: Caspase-3/7 activity (apoptosis).
    • DRAQ7: Dead cells.
    • Hoescht 33342: DNA (nuclei).
  • Image Acquisition: Plates were imaged using a high-content screening system in confocal mode, capturing a z-stack of 30 planes to cover the entire spheroid [4].
  • Analysis: Images were segmented for feature extraction, and both unsupervised and supervised machine learning methods were used for cellular profiling and comparison with a CellTiter-Glo viability assay [4].

Clinical Status and Research Context

  • Clinical Status: this compound has reached Phase 1 clinical trials for advanced solid tumors, although one registered trial (NCT02168725) has been terminated [2] [3].
  • Research Context: A 2025 pharmacogenomic study identified this compound as a candidate with subtype-specific therapeutic vulnerability in atypical teratoid/rhabdoid tumors (AT/RT), highlighting its ongoing investigation in rare cancer types [4].

References

Briciclib potential antineoplastic activity

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

Current research, primarily from preclinical models, suggests Briciclib has a dual mechanism of antineoplastic activity, which is summarized in the table below.

Mechanism Target Key Effect Experimental Context
Inhibition of Cap-Dependent Translation [1] eIF4E (Eukaryotic Initiation Factor 4E) [2] [1] Blocks the translation of specific oncogenic mRNAs (e.g., cyclin D1), leading to tumor cell death [1]. In vitro studies on MCL, gastric, breast, and esophageal cancer cell lines (GI₅₀ = 9.8 - 12.2 nM) [1].
Cell Cycle Arrest [1] CDK4 (Cyclin-Dependent Kinase 4) and CDK6 [1] Prevents phosphorylation of the Rb protein, inducing cell cycle arrest at the G1-S checkpoint [1]. Described in a technical database; requires verification in peer-reviewed literature [1].

The following diagram illustrates these two proposed pathways and their downstream effects.

G cluster_legends Color Legend: Mechanism cluster_eIF4E Cap-Dependent Translation Inhibition cluster_CDK Cell Cycle Arrest eIF4E Inhibition eIF4E Inhibition CDK4/6 Inhibition CDK4/6 Inhibition start This compound bind1 Binds and Inhibits start->bind1 bind2 Inhibits start->bind2 eIF4E eIF4E eIF4E->bind1   trans Impaired Translation of Oncogenic mRNAs (e.g., Cyclin D1) bind1->trans death1 Tumor Cell Death trans->death1 CDK CDK4/6 CDK->bind2   Rb Hypophosphorylated Rb Protein bind2->Rb arrest Cell Cycle Arrest at G1-S Checkpoint Rb->arrest death2 Cell Senescence or Apoptosis arrest->death2

This compound's dual mechanisms of action targeting translation and cell cycle.

Key Experimental Data & Workflow

One study provided a direct comparison of this compound's efficacy in vivo against inhibitors of other eIF4F complex subunits. The quantitative results are summarized below.

Compound Primary Target Dosage & Administration Tumor Model Antitumor Activity Reference
This compound eIF4E [2] 1.0 mg/kg/qod, i.p. [2] C57BL/6 orthotopic KDA (immunocompetent) [2] Limited activity [2] [2]
SBI-0640756 eIF4G1 [2] 1.0 mg/kg/qod, i.p. [2] C57BL/6 orthotopic KDA (immunocompetent) [2] Significant suppression of tumor growth and extended survival [2] [2]
Silvestrol eIF4A [2] 1.0 mg/kg/qod, i.p. [2] C57BL/6 orthotopic KDA (immunocompetent) [2] Limited activity [2] [2]

The general workflow for the high-content screening assay used in one of the studies, which is representative of methods used in this field, is outlined in the following diagram [3].

G High-Content Screening & Morphological Profiling Workflow step1 3D Spheroid Culture & Compound Treatment step2 Cell Staining with Fluorescent Markers step1->step2 step3 Automated Digital Image Acquisition step2->step3 step4 Image Segmentation & Numerical Feature Extraction step3->step4 step5 Machine Learning Analysis (PCA, UMAP, Random Forest, XGBoost) step4->step5 step6 Phenotype Identification & Mechanism of Action Prediction step5->step6

A high-content screening workflow for profiling compound effects in 3D models [3].

Experimental Protocols Overview

While full technical protocols are not available in the search results, the methodologies from key studies can be summarized.

  • In Vitro Cytotoxicity Assay: The growth inhibitory effect (GI₅₀) of this compound was determined across various human cancer cell lines (MCL, gastric, breast, esophageal) using in vitro viability assays. This compound demonstrated potent activity in the low nanomolar range (9.8 to 12.2 nM) [1].
  • In Vivo Efficacy Testing: The antitumor activity of this compound was evaluated in a C57BL/6 mouse model with an orthotopic KPC (Kras/p53-driven pancreatic cancer) cell-derived allograft. This compound was administered intraperitoneally at 1.0 mg/kg every other day (qod). Under these conditions, it showed only limited anti-tumor activity, especially when compared to an eIF4G1 inhibitor which showed significant effects [2].

Clinical Development Status

According to the available data, the clinical development of this compound appears to be stalled.

  • NCT02168725: A Phase 1 dose-escalation study designed to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors. The study was initiated in June 2014 by Onconova Therapeutics, Inc. The current status is listed as "Suspended" [1].

Interpretation and Future Directions

The available data presents a complex picture of this compound. Although it is a potent molecule in cell-based assays, its efficacy in complex in vivo models appears limited as a single agent [2]. Its potential might lie in combination therapies. As noted in one source, "It may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents" [1]. Future research should focus on identifying robust predictive biomarkers for patient stratification and exploring effective drug combinations to overcome the limited single-agent activity observed in preclinical models.

References

Mechanism of Action and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib (also known as ON-014185) is characterized as a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E) [1]. eIF4E is a critical component of the eIF4F complex, which plays a central role in the cap-dependent translation of mRNA, a process often hijacked by cancer cells to synthesize proteins that drive tumor growth and proliferation [2].

The table below summarizes the core mechanistic and phenotypic data from in vitro studies:

Aspect Details
Primary Target Eukaryotic Initiation Factor 4E (eIF4E) [3] [1].
Biological Consequence Inhibition of cap-dependent translation; Reduced expression of key oncoproteins like cyclin D1 and c-Myc [3].
Phenotypic Outcome Inhibition of cancer cell proliferation [3].
Tested Cell Lines Mantle cell leukemia (EKO-1, MINO), Breast cancer (MCF7, MDA-MB-231), Gastric cancer (AGS), Esophageal cancer (OE19, OE33, FLO-1) [3].
Reported Potency (GI₅₀) 9.8 to 12.2 nM across the listed cancer cell lines [3].

Comparative Efficacy in Preclinical Models

One study provided a direct comparison of this compound's efficacy against inhibitors of other eIF4F complex subunits (eIF4A and eIF4G1) in a mouse model of pancreatic ductal adenocarcinoma (PDAC). The findings suggest that, at the tested dosage, this compound demonstrated limited anti-tumor activity compared to the eIF4G1 inhibitor [2]. This indicates that among the potential targets within the translation initiation machinery, eIF4G1 might present a more therapeutically vulnerable node in certain cancer contexts.

Experimental Workflow for eIF4F Inhibition Studies

The following diagram outlines a generalized experimental workflow for investigating the effects of eIF4F complex inhibitors like this compound, synthesizing common approaches from the literature [2] [3] [4]:

workflow cluster_1 Initial Screening cluster_2 Target Validation cluster_3 Phenotypic Assessment start In Vitro Compound Testing screen1 Cell Viability Assays (e.g., PrestoBlue, CTG) start->screen1 mech Mechanistic Investigation val1 Western Blot Analysis (c-Myc, Cyclin D1) mech->val1 func Functional Phenotyping pheno1 Apoptosis Assays (Annexin V / Caspase-3) func->pheno1 integ Integrated Data Analysis & Candidate Selection screen2 Dose-Response Curves (GI₅₀, IC₅₀) screen1->screen2 screen2->mech val2 Duo-Link Assay (eIF4F Complex Disruption) val1->val2 val2->func pheno2 Clonogenic Survival Assay pheno1->pheno2 pheno2->integ

Generalized workflow for evaluating eIF4F inhibitors like this compound in vitro.

Research Status and Further Guidance

This compound remains an investigational compound [5]. Its clinical development appears to have been limited, with one listed clinical trial for advanced solid tumors terminated early (NCT02168725) [1].

To find more detailed experimental protocols, I suggest you:

  • Search specialized databases like PubMed and Google Scholar using specific keywords such as "ON-014185 in vitro protocol," "eIF4E inhibitor cell viability assay," or look up authors cited in the available references.
  • Consult commercial supplier pages (e.g., MedChemExpress, Selleckchem) that were cited in the results; these often provide downloadable product sheets with basic solubility, storage conditions, and suggested in vitro testing concentrations [3] [1].

References

Documented Experimental Context for Briciclib

Author: Smolecule Technical Support Team. Date: February 2026

The information below comes from a single study that compared Briciclib against other potential therapeutics. The quantitative data on its performance is summarized in the following table.

Assay Type Cell Line / Model Key Finding on Efficacy Comparative Context
In Vivo Efficacy C57BL/6 orthotopic KPC cell-derived allograft (KDA) mice model (Pancreatic Ductal Adenocarcinoma) Limited anti-tumor activity observed at a dose of 1.0 mg/kg every other day (qod), intraperitoneally (i.p.) [1]. Under the same experimental conditions, an eIF4G1 inhibitor (SBI-0640756) showed significant tumor suppression, while an eIF4A inhibitor (Silvestrol) also showed limited activity [1].

The experimental methodology for this in vivo study was as follows [1]:

  • Cell Line: KPC cells (from a genetically engineered mouse model of pancreatic ductal adenocarcinoma).
  • Animal Model: Immunocompetent C57BL/6 mice with orthotopic allografts.
  • Dosing Regimen: this compound was administered at 1.0 mg/kg every other day (qod) via intraperitoneal (i.p.) injection.
  • Evaluation: Tumor growth and overall survival were monitored and compared against control groups.

Proposed Mechanism & Screening Workflow

This compound is identified in the literature as a selective inhibitor of the eukaryotic initiation factor 4E (eIF4E) [1]. eIF4E is a key subunit of the eIF4F complex, which is crucial for the cap-dependent translation of mRNA, a process often dysregulated in cancer.

The diagram below illustrates this compound's proposed molecular target and a general screening workflow for identifying such compounds.

G cluster_pathway This compound Proposed Mechanism cluster_screening Phenotypic Screening Workflow eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) CapDepTrans Cap-Dependent Translation eIF4F->CapDepTrans Oncoprotein Oncoprotein Synthesis (e.g., Cyclin D1, c-MYC) CapDepTrans->Oncoprotein TumorGrowth Tumor Growth & Proliferation Oncoprotein->TumorGrowth Start Compound Library (e.g., Kinase-Focused) Treat Treat Cancer Cell Lines Start->Treat Profile Multiparameter Morphological Profiling Treat->Profile Analyze Machine Learning Analysis Profile->Analyze Identify Identify Hit Compounds (e.g., this compound) Analyze->Identify This compound This compound (eIF4E Inhibitor) eIF4E eIF4E Target This compound->eIF4E Inhibits eIF4E->eIF4F Subunit of

References

Briciclib Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the available quantitative data on Briciclib solubility from supplier documentation, which is critical for preparing stock solutions. [1] [2]

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO 50 mg/mL [1] to 95 mg/mL [2] 105.39 mM [1] to 200.24 mM [2] Recommended solvent; sonication may aid dissolution [1].
Water Insoluble [2] - Not suitable for direct stock preparation.
Ethanol Insoluble [2] - Not suitable for direct stock preparation.

Recommended Protocol for Stock Solution Preparation in DMSO

Here is a detailed protocol for preparing a 50 mg/mL stock solution of this compound in DMSO, based on the solubility data. [1]

  • Calculation: Determine the mass of this compound needed for your desired final volume. For a 10 mL stock solution at 50 mg/mL, you will require 500 mg of this compound.
  • Weighing: Tare a clean, dry vial on an analytical balance. Accurately weigh out 500 mg of this compound powder and transfer it to the vial.
  • Solvent Addition: Using a serological pipette, add 10 mL of fresh, anhydrous DMSO to the vial containing the powder.
  • Dissolution:
    • Cap the vial tightly and vortex it vigorously for 1-2 minutes.
    • To ensure complete dissolution, sonicate the solution for 10-15 minutes in a water bath sonicator at ambient temperature. Avoid heating the solution. [1]
  • Aliquoting and Storage:
    • Once a clear solution is obtained, immediately aliquot the stock solution into smaller, single-use vials.
    • Store the aliquots at -20°C or -80°C. Storing aliquots prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, thereby compromising the solution's stability and concentration. [1]

Critical Considerations for In Vitro and In Vivo Work

The insolubility of this compound in water and ethanol necessitates specific formulation strategies for biological experiments. [2]

  • For Cell-Based Assays: When treating cells, the final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid cytotoxicity. Use the DMSO stock solution to make intermediate dilutions in a buffer or serum-free medium before adding it to cells at the final working concentration.

  • For Animal Studies: Administering a DMSO stock solution directly to animals is not feasible. One supplier-validated method for in vivo studies involves creating a stable suspension. The recommended formulation is a homogeneous suspension at 5 mg/mL in a 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) solution. [2] This provides a practical vehicle for oral gavage or other routes of administration.

Proposed Mechanism of Action and Experimental Workflow

To contextualize your research, the diagram below integrates this compound's reported mechanisms with a potential screening workflow for a drug discovery campaign, illustrating how stock solutions are utilized in practice. [2] [3]

G cluster_workflow Experimental Screening Workflow cluster_mechanism Reported Molecular Mechanism This compound This compound eIF4E eIF4E Inhibition This compound->eIF4E CyclinD1 Cyclin D1 Downregulation eIF4E->CyclinD1 CellCycle Cell Cycle Arrest CyclinD1->CellCycle StockSol Stock Solution in DMSO StockSol->this compound Treatment 3D Spheroid Treatment StockSol->Treatment Profiling Morphological Profiling & Machine Learning Treatment->Profiling Analysis Mechanism of Action Analysis Profiling->Analysis

Reference Information

The data and protocols presented here are compiled from supplier documentation and scientific literature. [1] [2] [3]

  • Chemical Formula: C₁₉H₂₃O₁₀PS [1] [2]
  • Molecular Weight: 474.42 g/mol [1] [2]
  • CAS Number: 865783-99-9 [1] [2]

References

Briciclib DMSO solubility protocol

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib Solubility Data

The table below summarizes the solubility data for this compound from multiple commercial sources.

Source Solvent Solubility (mg/mL) Solubility (mM) Note
Selleck Chemicals [1] [2] DMSO 95 mg/mL 200.24 mM In-house tested
Selleck Chemicals [1] [2] Water Insoluble - -
Selleck Chemicals [1] [2] Ethanol Insoluble - -
TargetMol [3] DMSO 50 mg/mL 105.39 mM -
BOC Sciences [4] DMSO >31 mg/mL >65.3 mM -
Peptide Database [5] DMSO ≥30 mg/mL ≥63.2 mM -

> Important Note: The solubility values reported by different suppliers show variations. This is normal and can be attributed to slight batch-to-batch variations [2]. It is always good practice to confirm the solubility for your specific batch of the compound.

Experimental Protocols

Here are detailed methodologies for preparing this compound stock solutions and in vivo formulations, primarily based on protocols from Selleck Chemicals.

In Vitro Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration. For example, to make a 50 mg/mL solution, dissolve 5 mg of this compound in 100 µL of DMSO.
  • Preparation: Add the calculated amount of anhydrous, moisture-free DMSO to the vial containing this compound powder [1] [2].
  • Mixing: Gently vortex or sonicate the mixture to ensure complete dissolution and formation of a clear solution [2].
  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (recommended for 6 months) [5]. The chemical stability of the powder is typically 3 years at -20°C [1].
In Vivo Formulations

For animal studies, this compound is insoluble in water and requires special formulations. Below are two validated protocols for preparing clear solutions [1] [2].

Formulation 1: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O

  • Final Concentration: 4.75 mg/mL (10.01 mM)
  • Preparation Workflow:

in_vivo_workflow Start Start with 50 µL of 95 mg/mL DMSO Stock Solution Step1 Add to 400 µL PEG300 Start->Step1 Step2 Mix to clarify Step1->Step2 Step3 Add 50 µL Tween 80 Step2->Step3 Step4 Mix to clarify Step3->Step4 Step5 Add 500 µL ddH₂O Step4->Step5 End Final Volume: 1 mL Concentration: 4.75 mg/mL Step5->End

Formulation 2: 5% DMSO + 95% Corn Oil

  • Final Concentration: 0.31 mg/mL (0.65 mM)
  • Preparation Workflow:

in_vivo_workflow2 Start Start with 50 µL of 6.2 mg/mL DMSO Stock Solution Step1 Add to 950 µL Corn Oil Start->Step1 Step2 Mix evenly Step1->Step2 End Final Volume: 1 mL Concentration: 0.31 mg/mL Step2->End

> Critical Protocol Notes: > * Solvent Order: Always add solvents in the specified order [2]. > * Clarification: Ensure the solution is clear at each mixing step before adding the next solvent. Physical methods like vortexing, ultrasound, or a warm water bath can be used to aid dissolution [2]. > * Immediate Use: For optimal results, use the prepared in vivo formulation immediately [1] [2].

Key Considerations for Researchers

  • DMSO Quality: Use fresh, high-quality, anhydrous DMSO. DMSO is hygroscopic and absorbing water can significantly reduce the solubility of this compound and potentially lead to compound precipitation [1].
  • Solution Stability: While the powder is stable at room temperature for short periods during shipping [2], stock solutions in DMSO should be stored at -80°C. Always note the preparation date and avoid repeated freezing and thawing.
  • Dilution for Assays: When diluting the DMSO stock solution into aqueous cell culture media, be aware that the final DMSO concentration should typically be kept below 0.1-0.5% to minimize cytotoxicity. A preliminary experiment to check for precipitation upon dilution is recommended.
  • In Vivo Route: The provided in vivo formulations are typically suitable for oral administration (e.g., via gavage) or intraperitoneal injection [5].

Mechanism of Action Context

This compound (ON-014185) is a water-soluble phosphate ester prodrug of ON-013100 [5] [4]. Its primary mechanism of action involves binding to and inhibiting the eukaryotic translation initiation factor 4E (eIF4E) [1] [5]. This inhibition blocks the cap-dependent translation of key proteins like cyclin D1 and c-MYC, which are crucial for cancer cell proliferation and survival, ultimately leading to tumor cell death [5] [4]. The following diagram illustrates this pathway and this compound's role.

g This compound This compound eIF4E eIF4E Target This compound->eIF4E Binds/Inhibits Translation Cap-Dependent Translation eIF4E->Translation Blocks Oncoproteins Oncoprotein Synthesis (Cyclin D1, c-MYC, VEGF) Translation->Oncoproteins Suppresses Outcome Tumor Cell Death Oncoproteins->Outcome

References

Updated Storage Protocol for Ribociclib (Kisqali)

Author: Smolecule Technical Support Team. Date: February 2026

The storage conditions for ribociclib were updated in late 2024 and 2025 to ensure product quality throughout its shelf-life. The changes are summarized in the table below [1] [2].

Storage Aspect Previous Guidelines New Guidelines (2024/2025)
Storage Condition Room temperature (detailed specifics not in search results) Refrigerate at 2°C to 8°C until dispensed [1] [2].
Post-Dispensing Information not in search results Can be stored at room temperature for up to 2 months after dispensing [2].
Reason for Change Information not in search results To ensure product quality throughout its shelf-life [1].
Drug Effectiveness Information not in search results Existing stock kept at room temperature remains safe and effective; follow instructions on carton [1].

Experimental & Handling Workflow

The search results did not contain detailed experimental protocols for handling ribociclib in a research setting, such as preparation of stock solutions or in vitro assays. The available information primarily concerns the commercial drug's storage.

However, based on the new storage guidelines, the following workflow outlines the key stages for handling ribociclib from manufacturer to experimental use:

M Manufacturer W Wholesaler/Central Warehouse M->W Ship Frozen/Refrigerated L Laboratory/Pharmacy Storage W->L Ship Frozen/Refrigerated P Preparation for Use L->P Store at 2-8°C E Experimental Application P->E Use Within 2 Months at Room Temp

Figure 1. Ribociclib Storage and Handling Workflow

Suggestions for Further Research

The search results are limited for a research context. To find the detailed application notes and protocols you require, I suggest:

  • Verify the Compound Name: Confirm that your research involves "ribociclib." If you are working with a different compound, please double-check the spelling.
  • Consult Scientific Literature: Search specialized databases like PubMed, Google Scholar, or SciFinder for research articles. Using keywords like "ribociclib in vitro protocol," "ribociclib cell culture assay," or "ribociclib stability in DMSO" may yield the experimental details you need.
  • Refer to Official Documents: The full prescribing information for Kisqali on the FDA's website or the manufacturer's (Novartis) scientific resources may contain more detailed physicochemical and stability data.

References

Understanding GI50 in Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

The GI50 (Growth Inhibition of 50%) is the concentration of a compound that causes a 50% reduction in net cell growth after a specified exposure time compared to an untreated control [1]. It is a critical parameter in anticancer drug development for comparing compound potency.

  • GI50 vs. Other Metrics: Unlike the IC50, which often measures a loss of an initial signal (potentially reflecting cell death), the GI50 specifically quantifies the inhibition of proliferation. It is calculated relative to the increase in cell numbers in the control group over the assay period.
  • Assay Principle: Most assays measure a surrogate marker of viable cell number, such as metabolic activity (e.g., MTT, resazurin), ATP content, or cellular DNA content. A decrease in signal indicates fewer viable, proliferating cells [2] [3].

Cell Proliferation Assay Methods for GI50 Determination

You can use several methods to measure cell proliferation for GI50 calculation. The table below compares common assay types:

Assay Type Mechanism of Detection What is Measured Detection Platform Key Considerations
Metabolic Indicator (MTT) [2] Reduction of tetrazolium salt to colored formazan by metabolically active cells. Cellular metabolic activity (reduction potential). Microplate reader (Absorbance). Endpoint assay; requires solubilization steps; signal can be influenced by metabolic changes unrelated to proliferation.
Metabolic Indicator (Resazurin) [3] Reduction of resazurin to fluorescent resorufin by living cells. Cellular metabolic activity (reduction potential). Microplate reader (Fluorescence or Absorbance). Can be used for kinetic assays; often more sensitive than MTT.
ATP Detection [2] Luciferase reaction that requires ATP from viable cells. Cellular ATP levels. Microplate reader (Luminescence). Very sensitive; directly correlates with viable cell number; rapid signal loss requires immediate reading.
DNA Content (CyQUANT) [4] [3] Fluorescent dye binding to cellular nucleic acids. Total cellular DNA content. Microplate reader (Fluorescence). Directly proportional to cell number; less influenced by cellular metabolism; requires cell lysis.
DNA Synthesis (EdU/BrdU) [3] Incorporation of thymidine analogs into new DNA during S-phase. Rate of new DNA synthesis (cells actively proliferating during the pulse). Flow cytometry, Imaging. Measures only cells in S-phase; allows for precise cell cycle analysis.

Detailed Protocol: GI50 Determination Using an MTT Assay

This protocol can be adapted for testing Briciclib, using a 96-well plate format [5] [2].

Materials
  • Cell line of interest (e.g., HCT116, MCF7)
  • Compound of interest: This compound (prepare a stock solution and a series of serial dilutions in DMSO or buffer)
  • Complete cell culture medium
  • Sterile 96-well tissue culture plates
  • MTT reagent (e.g., Thiazolyl Blue Tetrazolium Bromide)
  • Solubilization solution (e.g., DMSO, or acidified SDS solution)
  • Microplate spectrophotometer
Cell Seeding and Treatment
  • Harvest and Count Cells: Harvest exponentially growing cells and create a single-cell suspension. Determine cell count and viability.
  • Seed Plate: Seed cells in a 96-well plate at an optimal density (e.g., 1,000-10,000 cells/well in 100 µL medium). This density should allow control cells to remain in log-phase growth throughout the experiment without reaching confluence [1]. Include a background control (medium only, no cells).
  • Pre-incubate: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere and resume growth.
  • Treat with Compound: Add 100 µL of medium containing serial dilutions of This compound to the test wells. For a 10-point 1:2 serial dilution, final concentrations might range from, for example, 100 µM to 0.2 µM. Include:
    • Negative Control (Tz): Cells + medium + DMSO vehicle.
    • Background Control (Tb): Medium only, no cells.
  • Incubate: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
MTT Assay and Data Acquisition
  • Add MTT: After the compound exposure, add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate: Incubate the plate for 2-4 hours at 37°C.
  • Solubilize Formazan: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate gently to dissolve all crystals.
  • Measure Absorbance: Read the absorbance at 570 nm with a reference wavelength of 630-650 nm on a microplate reader.
Data Analysis and GI50 Calculation
  • Calculate Average and Normalize: For each compound concentration, calculate the average absorbance of replicates.
    • Subtract the average background control (Tb) absorbance from all test values.
  • Determine Percent Growth Inhibition:
    • Percent Growth Inhibition = [1 - (Absorbance_Treated / Absorbance_NegativeControl)] × 100%
  • Plot and Calculate GI50:
    • Plot the Percent Growth Inhibition (or % of control viability) on the Y-axis against the log10 of the this compound concentration on the X-axis.
    • Fit the data points with a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in software like GraphPad Prism).
    • The GI50 is the concentration at which the curve crosses the 50% growth inhibition line.

Experimental Design Workflow

The following diagram outlines the logical workflow for a GI50 assay:

G Start Experiment Start PlateSetup Plate Setup and Seeding Start->PlateSetup PreIncubate Pre-incubation (24h) PlateSetup->PreIncubate Treatment Treat with this compound PreIncubate->Treatment AssayIncubate Assay Incubation (e.g., 72h) Treatment->AssayIncubate ViabilityAssay Viability Assay (e.g., MTT) AssayIncubate->ViabilityAssay DataAnalysis Data Analysis and GI50 Calculation ViabilityAssay->DataAnalysis End Experiment End DataAnalysis->End

Critical Considerations for a Robust GI50 Assay

  • Cell Line and Culture Conditions: Use well-characterized cell lines and ensure consistent culture conditions, as the metabolic state can influence assay results [2] [1].
  • Assay Linear Range: Perform an initial experiment to establish the linear relationship between cell number and signal output for your chosen assay to ensure accurate quantification.
  • Compound Solubility and Stability: Ensure This compound remains soluble and stable in the culture medium throughout the assay duration. Check for precipitation.
  • Controls are Essential: Always include vehicle controls (for solvent effects) and background controls. Running a reference compound with known activity can help validate the assay system.
  • Incubation Time: The chosen incubation time (e.g., 48h vs. 72h) can significantly impact the GI50 value. Longer exposures may show greater potency [5] [1].
  • Defining "Growth Inhibition": A 50% reduction in signal does not necessarily mean 50% of the cells were killed. It often reflects a combination of cytostatic (growth arrest) and cytotoxic (cell death) effects. Distinguishing between these requires additional experiments [1].

References

Briciclib cancer cell line studies

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib at a Glance

The table below summarizes the key mechanistic and cellular-level information available for this compound from the search results.

Aspect Available Data
Primary Target Eukaryotic Initiation Factor 4E (eIF4E) [1] [2].
Proposed Mechanism Inhibits eIF4E, a key part of the eIF4F complex that regulates cap-dependent mRNA translation, thereby reducing synthesis of oncogenic proteins [3] [2].

| Reported Cellular Effects | • Dose-dependent reduction of Cyclin D1 and c-Myc protein levels in breast and mantle cell leukemia (MCL) cancer cell lines within 8 hours [1]. • Inhibition of cancer cell proliferation [1] [4]. | | In Vitro Potency (GI50) | 9.8 - 12.2 nM in a panel of cancer cell lines (MCL, breast, gastric, esophageal) [1]. |

Reconstructed Experimental Workflow

The following diagram outlines a general workflow for studying a candidate drug like this compound in a cancer cell line, based on standard laboratory practices. Specific details for this compound (e.g., optimal seeding density, fixation method) are not fully detailed in the available sources.

G cluster_pre Pre-Treatment cluster_treatment Treatment & Incubation cluster_assay Endpoint Analysis A Cell Line Selection & Culture B Plate Cells & Allow Adherence A->B C Prepare Drug Dilutions B->C D Apply Compound (e.g., this compound) C->D E Incubate (e.g., 48 hours) D->E F Viability/Proliferation Assay (e.g., CellTiter-Glo) E->F G Protein Extraction & Western Blot (e.g., for Cyclin D1, c-Myc) E->G H Data Acquisition & Analysis F->H G->H

Information Limitations and Suggestions for Further Research

The search results indicate that This compound is an investigational compound, and detailed protocols are not available in the public domain [4]. To obtain the specific application notes you require, I suggest the following:

  • Consult Primary Literature: Search for the foundational research paper that first identified this compound (referenced as "ON 014185" in the search results) [1]. This original publication is likely to contain the most detailed materials and methods.
  • Contact Suppliers Directly: Suppliers like MedChemExpress (MCE) and Selleckchem, who list this compound for research use, often provide detailed product datasheets and technical protocols upon request [1] [2].
  • Explore Related Preclinical Models: Note that recent research in pancreatic cancer has shifted focus towards other eIF4F complex inhibitors, such as the eIF4G1 inhibitor SBI-0640756, which has shown promising results in robust preclinical models including immunocompetent mice and patient-derived xenografts (PDX) [3]. This could be a valuable comparative compound in your research.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative solubility data for Briciclib. A key point is its very low solubility in water and ethanol, making DMSO the primary solvent for preparing concentrated stock solutions [1] [2].

Solvent Solubility Condition/Note
DMSO ≥ 31 mg/mL (65.34 mM) [2] Hygroscopic DMSO reduces solubility; use fresh DMSO.
DMSO 95 mg/mL (200.24 mM) [1] Moisture-absorbing DMSO reduces solubility; use fresh DMSO.
Water Insoluble [1] -
Ethanol Insoluble [1] -

Protocol: Preparing a 10 mM DMSO Stock Solution [2]

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: (10 mmol/L) × (1 L/1000 mL) × (474.42 g/mol) × (1000 mg/g) = 4.74 mg.
  • Weigh Compound: Accurately weigh 4.74 mg of this compound.
  • Dissolve: Transfer the powder to a volumetric vial and add anhydrous DMSO to bring the total volume to 1 mL.
  • Mix: Vortex or sonicate the solution briefly to ensure complete dissolution and a homogeneous solution.
  • Aliquot and Store: Aliquot the stock solution into sterile microtubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years [2].

In Vivo Formulation Strategies

For animal studies, this compound's insolubility in water requires special formulations. The table below lists two validated in vivo formulations from the literature [1].

Formulation Final Concentration Preparation Method Summary

| Clear Solution | 4.75 mg/mL (10.01 mM) | 1. Add 50 µL of 95 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL ddH₂O to make 1 mL [1]. | | Homogeneous Suspension | ≥ 5 mg/mL | Mix this compound powder directly with 1% CMC-Na solution to the desired concentration [1]. |

The experimental workflow for moving from in vitro to in vivo studies can be visualized as follows:

Start Start: this compound Powder A Solvent: Anhydrous DMSO Start->A InVitro In Vitro Stock Solution B Goal: Clear Solution? InVitro->B InVivo In Vivo Dosing Formulation A->InVitro Dissolve to desired concentration (e.g., 10-95 mg/mL) C Goal: Homogeneous Suspension? B->C No F1 Formulation 1: 5% DMSO, 40% PEG300 5% Tween-80, 50% Water B->F1 Yes F2 Formulation 2: 5% DMSO, 95% Corn Oil C->F2 Yes (Oil-based) F3 Formulation 3: Direct mix with 1% CMC-Na solution C->F3 Yes (Aqueous) F1->InVivo F2->InVivo F3->InVivo

Frequently Asked Questions

Q1: What is the main solubility challenge with this compound? this compound is highly insoluble in water and ethanol. Its primary solvent is DMSO, which itself is highly hygroscopic. Absorbed moisture can cause the compound to precipitate out of solution, so it is critical to use fresh, anhydrous DMSO and store stock solutions properly [1] [2].

Q2: My stock solution precipitated after storage. What should I do? First, gently warm the solution to room temperature and vortex it thoroughly. If precipitation persists, briefly sonicating the solution in a water bath may help. If the compound does not fully go back into solution, the stock is likely compromised and should be discarded. Preparing fresh stock solutions is the most reliable approach [1].

Q3: How do I choose between a clear solution and a suspension for in vivo studies? The choice depends on your experimental goals. Clear solutions (e.g., Formulation 1) are generally preferred for precise dosing and better absorption. Suspensions (e.g., Formulation 3) are a practical alternative when the compound cannot be solubilized sufficiently for the required dose, but may have more variable bioavailability [1].

References

Briciclib stock solution precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib Stock Solution Preparation

The table below summarizes the key information available for preparing a this compound stock solution.

Parameter Specification
Recommended Solvent DMSO [1]
Reported Solubility 50 mg/mL (105.39 mM) in DMSO [1]
Recommended Aiding Method Sonication [1]
Storage Condition -80°C for 1 year (in solvent) [1]

Frequently Asked Questions

  • Q1: Why did my this compound stock solution precipitate after thawing? Precipitation upon thawing is a common issue with DMSO-based stock solutions. DMSO expands when frozen. If the solution is not thawed uniformly, it can create localized areas of high concentration that exceed the compound's solubility upon warming, leading to crystallization. Repeated freeze-thaw cycles can exacerbate this problem.

  • Q2: What can I do if my stock solution has precipitated? If you observe precipitation, the first step is to gently rewarm the solution and sonicate it. According to the chemical provider, sonication is recommended to achieve dissolution [1]. Avoid vigorous vortexing, which can introduce bubbles and water vapor from the air. If the precipitate does not dissolve, the solution may have degraded or become contaminated.

  • Q3: How can I prevent precipitation in the future? The most effective prevention strategy is proper aliquoting and storage.

    • Aliquot: Upon preparation, divide the stock solution into small, single-use aliquots in tightly sealed vials [2].
    • Store: Store the aliquots at -80°C and protect from light [1].
    • Thaw: When needed, thaw an aliquot gently at room temperature and use it immediately. Do not refreeze unused portions.

Troubleshooting Workflow

The following diagram outlines a logical sequence of steps to diagnose and address precipitation in your this compound stock solution.

G Start Observed Precipitation in Stock Solution Step1 Inspect solution vial. Check for cracks or poor seal. Start->Step1 Step2 Gently warm to room temperature. Briefly sonicate the solution. Step1->Step2 Step3 Is the precipitate now fully dissolved? Step2->Step3 Step4 Solution is likely usable. Proceed with experiment. Step3->Step4 Yes Step5 Is the solution old or undergone multiple freeze-thaw cycles? Step3->Step5 No Step6 Discard the aliquot. Use a fresh one from -80°C storage. Step5->Step6 No Step7 Consider potential degradation. Prepare a new stock solution. Step5->Step7 Yes

Key Considerations for Your Experiments

  • Solvent Quality: Always use fresh, high-quality, anhydrous DMSO. DMSO is hygroscopic and absorbs water from the atmosphere over time, which can significantly compromise its ability to dissolve compounds like this compound.
  • Sterile Filtration: For cell-based assays, filter-sterilizing the stock solution after dissolution is often necessary. Since this compound is dissolved in DMSO, filter sterilization is not required [2]. If you switch to an aqueous buffer for a working dilution, you must filter it.
  • Documentation: Keep a detailed log for each prepared stock solution, including the date of preparation, batch number, solvent used, and any observations. This is crucial for tracing the source of any experimental issues.

References

What is Briciclib and what is its mechanism of action?

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib (ON-014185) is an orally bioavailable small molecule and a disodium phosphate ester prodrug of ON 013100, developed to have improved water solubility compared to its active form [1] [2]. Its proposed mechanism of action involves targeting the eukaryotic initiation factor 4E (eIF4E) [1] [2] [3].

  • Mechanism Diagram: The diagram below illustrates the proposed mechanism of action and the prodrug conversion of this compound based on available literature.

    G This compound This compound (ON-014185) Prodrug ON013100 ON-013100 Active Metabolite This compound->ON013100  In Vivo Hydrolysis   eIF4E eIF4E ON013100->eIF4E Binds and Inhibits Translation Cap-Dependent Translation eIF4E->Translation Inhibits Oncoproteins Reduced Oncoprotein Expression (Cyclin D1, c-Myc, VEGF) Translation->Oncoproteins Leads to AnticancerEffect Anticancer Activity Inhibition of Tumor Cell Proliferation Oncoproteins->AnticancerEffect Results in

What is known about this compound's in vivo profile?

While detailed pharmacokinetic studies are not available in the search results, some key points can be summarized from supplier documentation.

  • Table: Key In Vivo Formulation and Handling Data
Aspect Available Data Source
Form Disodium phosphate ester prodrug (improved water solubility) [1]
Administration Orally bioavailable [1]
Suggested Solvents DMSO, Corn oil, specific aqueous formulations with PEG300 & Tween 80 [1] [2]

| Suggested In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O 5% DMSO, 95% Corn oil | [2] | | Storage (Powder) | -20°C for 3 years | [1] [2] [3] | | Storage (Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

What are the established in vitro protocols for this compound?

The in vitro data provides a basis for its anticancer activity. Here is a summary of a referenced cell-based assay.

  • Table: In Vitro Anti-Proliferation Assay Protocol
Parameter Description
Purpose To determine the concentration of this compound that inhibits 50% of cancer cell proliferation (GI₅₀).
Cell Lines Mantle cell leukemia (JEKO-1, MINO), Breast cancer (MCF7, MDA-MB-231), Gastric cancer (AGS), Esophageal cancer (OE19, OE33, FLO-1).
Key Findings This compound showed GI₅₀ values between 9.8 and 12.2 nM in these cancer cell lines. It also dose-dependently reduced Cyclin D1 and c-Myc protein expression within 8 hours of treatment, with no reported toxicity on normal endothelial cells.
Reference [1] [3]

How can I investigate stability and mechanism in a research setting?

Given the lack of direct in vivo stability data, here are some suggested experimental approaches based on general principles and the information available.

  • Investigate Metabolite Formation: Since this compound is a prodrug, a key stability and activity metric is its conversion to ON-013100. You can analyze plasma and tissue samples from dosed animals using LC-MS/MS to quantify both this compound and ON-013100 levels over time.
  • Functional Activity Assays: Correlate pharmacokinetic data with pharmacodynamic effects. After administering this compound to animal models, analyze tumor samples via Western Blotting to monitor the downregulation of target proteins like Cyclin D1 and c-Myc, as observed in vitro [1] [3].
  • Leverage Phenotypic Screening: As seen in one research article, advanced methods like high-content morphological profiling in 3D spheroid models can be used to characterize the compound's biological activity and potentially infer its stability and mechanism through the phenotypes it induces [4].

Key Takeaways for Researchers

  • Data is Limited: The most critical finding is that comprehensive in vivo stability, pharmacokinetic, and metabolic data for this compound is not publicly available in the searched literature.
  • Focus on Active Metabolite: Your experimental plans should prioritize tracking the conversion of the prodrug (this compound) to its active form (ON-013100).
  • Consult Primary Literature: The supplier data is a starting point. For a complete picture, a thorough search of primary scientific literature and clinical trial registries (e.g., the mentioned NCT02168725) [2] is strongly recommended.

References

A Guide to LC-MS/MS Method Development for CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core parameters from two validated LC-MS/MS methods for quantifying CDK4/6 inhibitors in biological matrices. You can adapt this framework for Briciclib [1] [2].

Parameter Method for Multiple Matrices (Plasma & Tissue) [1] Method for TDM in Human Plasma [2]
Analytes Abemaciclib, Palbociclib, Ribociclib Palbociclib, Ribociclib, Abemaciclib, its metabolites (M2, M20), Letrozole
Sample Pretreatment Protein precipitation with Acetonitrile Protein precipitation with Methanol
Chromatography C18 column; Gradient elution Reversed-Phase XBridge BEH C18 column; Pyrrolidine–pyrrolidinium formate buffer (pH 11.3) & Methanol
Detection Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) with polarity switching

| Linear Range | 2–200 ng/mL (for all three drugs) | Palbociclib & Letrozole: 6–300 ng/mL Ribociclib: 120–6000 ng/mL Abemaciclib: 40–800 ng/mL M2 & M20: 20–400 ng/mL | | Key Validation Results | Accuracy & Precision within ±15% (≤15% RSD) | All validation results met regulatory guidelines for linearity, accuracy, precision, etc. |

Troubleshooting Common Assay Issues

Here is a question-and-answer guide addressing common problems, informed by general LC-MS and bioassay troubleshooting principles.

Q: What could cause high background noise or interference in my chromatogram?

  • Mobile Phase Impurities: Chemical impurities in solvents or additives can accumulate on the column and elute as broad peaks or a raised baseline. Try using solvents from a different manufacturer or a higher grade [3].
  • Carryover: Check for residue from previous samples. Ensure the autosampler needle is properly washed and increase the wash volume if needed. The methods cited explicitly tested and minimized carryover [1] [2].
  • Detector Conditions: The baseline is highly dependent on the mobile phase composition, especially in UV detection. If using a UV-absorbing additive like formic acid, the baseline will shift dramatically during a gradient unless the same additive is in both solvents [3].

Q: My analyte appears unstable in solution. How can I improve stability?

  • Investigate Storage Conditions: The stability of Ribociclib and Palbociclib was found to be poor in most tissue homogenates until processing and storage conditions were specifically modified. This highlights the need for compound-specific stability tests [1].
  • Control Temperature: For both reagents and samples, ensure storage at the recommended temperature (often -20°C or lower) and keep samples on ice during processing to prevent degradation [4].
  • Optimize Buffer: The pH and composition of the solution can greatly impact stability. The use of a specific pyrrolidine–pyrrolidinium formate buffer at pH 11.3 in one method demonstrates how tailored conditions can enhance robustness [2].

Q: I am observing inconsistent results between assay runs. What should I check?

  • Pump Performance: Inconsistent flow from the LC pump, often due to sticky check valves or trapped air bubbles, can cause variable retention times and peak areas, leading to a "saw-tooth" pattern in the baseline [3].
  • Sample Preparation: Inconsistent protein precipitation or supernatant collection can introduce variability. Ensure all precipitation and pipetting steps are performed precisely and consistently [1] [2].
  • Column Health: A degraded or contaminated chromatography column can cause peak broadening, tailing, and loss of resolution. Follow manufacturer guidelines for column care and regeneration.

Experimental Workflow for a Robust Bioanalytical Assay

For your technical resources, you can outline a standard development workflow. The following diagram summarizes the key stages.

G Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation MS Detection & Analysis MS Detection & Analysis Chromatographic Separation->MS Detection & Analysis Protein Precipitation\nwith Organic Solvent (e.g., ACN, MeOH) Protein Precipitation with Organic Solvent (e.g., ACN, MeOH) Protein Precipitation\nwith Organic Solvent (e.g., ACN, MeOH)->Sample Preparation Gradient Elution on a\nReversed-Phase (C18) Column Gradient Elution on a Reversed-Phase (C18) Column Gradient Elution on a\nReversed-Phase (C18) Column->Chromatographic Separation Multiple Reaction Monitoring (MRM)\non a Triple Quadrupole MS Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS Multiple Reaction Monitoring (MRM)\non a Triple Quadrupole MS->MS Detection & Analysis

The workflow for developing a method to quantify drugs like this compound involves three critical stages [1] [2]:

  • Sample Preparation: Biological samples (e.g., plasma) are processed, typically via protein precipitation with an organic solvent like acetonitrile or methanol, to remove interfering proteins and isolate the analytes.
  • Chromatographic Separation: The cleaned-up sample is injected into an LC system. The compounds are separated using a reversed-phase column (like C18) and a gradient of mobile phases to resolve the drug from its metabolites and other matrix components.
  • MS Detection & Analysis: The separated compounds enter a mass spectrometer. Using a technique like Multiple Reaction Monitoring (MRM), the instrument selectively identifies and quantifies the target drug based on its specific mass-to-charge signature.

Key Recommendations for Your Content

  • Focus on General Principles: Since direct data on this compound is limited, your support center should educate on universal concepts of assay development, validation, and LC-MS/MS troubleshooting.
  • Leverage Existing Frameworks: The methodologies for Palbociclib, Ribociclib, and Abemaciclib provide an excellent starting point. You can state that this compound assay development should follow a similar path, with optimization for its specific chemical properties.
  • Consult Authoritative Manuals: For in-depth theory on assay development, including kinetic binding analysis, you can direct your audience to resources like the NCBI Assay Guidance Manual [5].

References

Briciclib administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the standard administration route and dosing schedule for ribociclib?

    • A: Ribociclib is administered orally as a film-coated tablet. The recommended starting dose is 600 mg taken once daily for 21 consecutive days, followed by 7 days off treatment, forming a 28-day cycle. This schedule is used in combination with endocrine therapy [1].
  • Q2: What factors can cause variable drug exposure in patients, and how can this be managed?

    • A: The primary cause of variability is the metabolism of ribociclib by the CYP3A4 enzyme in the liver [1]. Concomitant use of strong CYP3A4 inhibitors or inducers can significantly alter ribociclib exposure, requiring dose modifications [2] [1]. Pharmacogenomic data also shows that while CYP3A5 genotype status can influence metabolite formation in vitro, its impact on overall drug exposure (AUC) in patients is not statistically significant [2]. Management involves avoiding concomitant use of strong CYP3A modifiers and following prescribed dose reductions for adverse events [1].
  • Q3: What are the key pharmacokinetic parameters of ribociclib?

    • A: The table below summarizes the core PK profile of ribociclib at the 600 mg dose [1].
Parameter Value Description
Administration Route Oral Film-coated tablet
Bioavailability 65.8% Fraction of the oral dose that reaches systemic circulation
Tmax (Median) 2.4 hours Time to reach maximum plasma concentration
Half-life (Mean) 32.0 hours Time for plasma concentration to reduce by half
Primary Metabolism Hepatic (≈84%), mostly via CYP3A4 Main pathway for drug elimination
Food Effect Not clinically relevant Can be taken with or without food
  • Q4: How does ribociclib compare to other CDK4/6 inhibitors on a pharmacokinetic/pharmacodynamic (PK/PD) basis?
    • A: Preclinical data suggests differences in the cellular selectivity and unbound drug concentrations among CDK4/6 inhibitors. The following table presents a high-level, non-clinical comparison. Please note: This data is from separate in vitro assays and does not imply superiority or inferiority, nor does it necessarily correlate with clinical outcomes [3].
Parameter Ribociclib Palbociclib Abemaciclib Comment
Relative CDK4/6 Inhibition (Cellular) 8.0-fold 1.3-fold 5.5-fold Fold-inhibition of CDK4 over CDK6 [3]
Steady-State Unbound Drug Concentration High Normalized to Palbociclib Low Based on average unbound concentration; not predictive of clinical efficacy [3]

Experimental Protocols & Data Interpretation

Protocol 1: Assessing the Impact of Pharmacogenomics on Ribociclib Metabolism

This protocol is based on the methodology from the LEANORA study [2].

  • Objective: To evaluate the association between CYP3A5 genotype and ribociclib exposure in a specific patient population.
  • Patient Cohort: Enroll patients (e.g., self-identified Black women with HR+/HER2- advanced breast cancer) receiving ribociclib + endocrine therapy as standard of care.
  • Genotyping: Use a PharmacoScan microarray or similar technology to determine CYP3A5 genotype (*3, *6, *7 alleles). Assign patients to phenotype groups: Poor Metabolizer (PM), Intermediate Metabolizer (IM), or Normal Metabolizer (NM).
  • PK Sampling & Analysis: Collect blood samples at steady state. Use tandem mass spectrometry to determine ribociclib plasma concentrations. Calculate key PK parameters like Area Under the Curve (AUC) and Maximum Concentration (Cmax).
  • Statistical Analysis: Compare AUC and Cmax between phenotype groups (e.g., PM vs. IM/NM) using appropriate statistical tests. Also, monitor and compare the incidence of adverse events between groups.
  • Interpretation: The LEANORA study found no statistically significant difference in ribociclib exposure (AUC) between CYP3A5 PMs and IM/NMs, suggesting that CYP3A5 genotype may not be a major driver of PK variability for this drug [2].

Protocol 2: Using PBPK Modeling to Simulate Dosing in Special Populations

This protocol is adapted from research on abemaciclib, demonstrating a methodology applicable to CDK4/6 inhibitors [4].

  • Objective: To develop a Physiologically Based Pharmacokinetic (PBPK) model to predict optimal dosing for patients with brain metastases.
  • Model Development: Use software like PK-Sim. Input drug-specific parameters (e.g., molecular weight, log P, pKa, protein binding) and system-specific parameters (e.g., CYP3A4 expression, albumin levels, ABCB1/ABCG2 transporter activity) for both the drug and its active metabolites.
  • Model Validation: Validate the model by comparing its simulations with data from four clinical plasma PK studies and two cerebrospinal fluid (CSF) PK studies. Ensure prediction-to-observation ratios for AUC, Cmax, and Cmin fall within an acceptable range (e.g., 0.5-2.0).
  • Simulation & Analysis: Run simulations to predict steady-state trough concentrations (Cmin) and CDK4/6 occupancy in plasma and CSF for different dosing regimens.
  • Dosing Optimization: Determine the optimal dosing regimen by identifying the dose that achieves the target CDK4/6 occupancy (e.g., >90% in CSF) while maintaining plasma Cmin below the safety threshold linked to severe adverse events like fatigue [4].

Pathways and Workflows

The following diagram illustrates the core mechanism of action of ribociclib and the key metabolic and transport pathways that influence its concentration, which are central to the experimental protocols.

ribociclib_pathway Ribociclib Pharmacokinetics and Mechanism of Action Oral_Admin Oral Administration Absorption Absorption Oral_Admin->Absorption Tablet Food_PPIs Food, PPIs Food_PPIs->Absorption Minimal Impact CYP3A4 Metabolism (primarily CYP3A4) PK_Variability PK Variability CYP3A4->PK_Variability Elimination Elimination CYP3A4->Elimination CDK4_6 Inhibits CDK4/6 pRB Prevents pRB Phosphorylation CDK4_6->pRB Cell_Cycle_Arrest G1 Cell Cycle Arrest Tumor_Growth Inhibits Tumor Growth Cell_Cycle_Arrest->Tumor_Growth Bioavailability Bioavailability ~66% Absorption->Bioavailability Systemic_Circulation Systemic Circulation Systemic_Circulation->CYP3A4 Ribociclib Systemic_Circulation->CDK4_6 Active Drug Transporters Efflux Transporters (ABCB1, ABCG2) Systemic_Circulation->Transporters Bioavailability->Systemic_Circulation Transporters->PK_Variability Transporters->Elimination Inhibitors Strong CYP3A Inhibitors Inhibitors->CYP3A4 Increases Exposure Inducers Strong CYP3A Inducers Inducers->CYP3A4 Decreases Exposure pRB->Cell_Cycle_Arrest

References

Forced Degradation & Stability Studies: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies are essential in drug development. They involve stressing a drug substance under various conditions to identify likely degradation products, determine its inherent stability, and validate stability-indicating analytical methods [1]. This process is a regulatory requirement and provides a roadmap for formulation design, packaging, and storage strategies [1].

The table below summarizes the standard stress conditions used in these studies.

Stress Condition Typical Parameters Purpose & Degradation Pathways
Acidic Hydrolysis Strong mineral acids (e.g., HCl) at elevated temperatures [1]. Targets pH-sensitive regions; breaks esters, lactones, amides via acid-catalyzed hydrolysis; informs stability in stomach acid [1].
Basic Hydrolysis Strong bases (e.g., NaOH) at elevated temperatures [1]. Aggressive toward esters, amides, lactones; can cause bond cleavage or rearrangements via nucleophilic attack [1].
Oxidative Degradation Hydrogen peroxide or radical initiators (e.g., AIBN) [1]. Common for electron-rich groups (phenols, amines); leads to N-oxide formation, sulfoxidation; assesses impact of excipients or residual peroxides [1].
Thermal (Dry Heat) Degradation Elevated temperatures (e.g., 50°C, 70°C) in dry state [2]. Accelerates rearrangements, bond cleavage, oxidation; simulates long-term storage in hot climates or during processing [1].
Humidity-Induced Degradation High humidity (e.g., 75% relative humidity) and heat [1]. Evaluates impact of water vapor; facilitates hydrolysis, crystallinity changes, Maillard reactions; guides need for desiccants or moisture-barrier packaging [1].
Photolytic Degradation Exposure to UV and visible light per ICH Q1B guidelines [2]. Induces bond cleavage, isomerization; identifies light-sensitive molecules; guides protective packaging (amber vials) [1].

Experimental Protocol: Forced Degradation Study

This is a generalized protocol for conducting a forced degradation study on a small molecule drug, based on standard scientific practice [3] [1].

  • Step 1: Study Design

    • Sample Preparation: Weigh a quantity of the drug substance (typically 200-500 mg is sufficient) and dissolve or suspend it in an appropriate solvent [3] [2].
    • Stress Conditions: Define the specific conditions for each stressor (e.g., 0.1 M HCl at 60°C for 24 hours, 3% H₂O₂ at room temperature for 24 hours). The goal is to achieve about 5-20% degradation to see meaningful results without destroying the sample [1].
    • Controls: Prepare a control sample that is placed in an inert condition (e.g., refrigerated) alongside the stressed samples.
  • Step 2: Sample Stressing

    • Expose the drug substance samples to the predefined stress conditions in controlled stability chambers or ovens.
    • Withdraw samples at predetermined time intervals (e.g., 1, 3, 7, 14 days) to monitor the progression of degradation.
  • Step 3: Analysis and Characterization

    • Sample Quenching: After the stress period, neutralize the reaction (e.g., by adding acid or base to hydrolyzed samples) to stop further degradation.
    • Analytical Techniques: Analyze the samples using chromatographic techniques like UPLC or HPLC coupled with mass spectrometry (MS). This helps separate the parent compound from its degradants and identify their structures [3].
    • Data Interpretation: Ensure mass balance (the sum of the parent drug and degradants accounts for 100% of the original material). Characterize the major degradation products and propose degradation pathways [1].

The workflow for this protocol can be visualized as follows:

start Study Design: Define stress conditions & prepare samples step1 Sample Stressing: Expose to stress conditions (heat, light, pH) start->step1 step2 Analysis & Characterization: Quench reaction & analyze with UPLC-MS/MS step1->step2 step3 Data Interpretation: Identify degradants & ensure mass balance step2->step3 end Final Report: Inform formulation, packaging & storage step3->end

Frequently Asked Questions (FAQs)

  • What is the average cost and timeline for a forced degradation study in 2025?

    • The cost typically ranges from $3,000 to $15,000 USD, depending on the molecule's complexity and the study's scope. A standard study usually takes 4 to 8 weeks to complete, from sample preparation to the final report [2].
  • Which ICH guidelines govern forced degradation and stability studies?

    • The key ICH guidelines are:
      • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
      • ICH Q1B: Photostability Testing of New Drug Substances and Products.
      • ICH Q2(R2): Validation of Analytical Procedures [2].
  • Are forced degradation studies mandatory for regulatory approval?

    • Yes, these studies are mandatory for regulatory submissions like New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs) under FDA and ICH frameworks. They are critical for demonstrating the drug's stability over its proposed shelf life [2].
  • How can the cost of forced degradation studies be reduced without compromising quality?

    • To manage costs effectively:
      • Combine method development and degradation testing in one program.
      • Outsource studies to experienced, GLP-certified laboratories.
      • Use predictive degradation models and pre-developed stability methods where possible [2].

Troubleshooting Common Stability Issues

  • Issue: Inconsistent Degradation Between Batches

    • Potential Cause: Slight variations in the initial purity of the drug substance or inconsistencies in the stress conditions (e.g., temperature fluctuations).
    • Solution: Ensure strict control over the quality of the starting material and carefully calibrate all equipment (ovens, light cabinets). Use a single, well-characterized batch of the drug substance for the entire study if possible.
  • Issue: Failure to Achieve Sufficient Degradation (5-20%)

    • Potential Cause: The chosen stress conditions are too mild for the specific molecule.
    • Solution: Systematically increase the stressor's intensity (e.g., higher temperature, higher concentration of acid/base/oxidant) or extend the exposure time.
  • Issue: Poor Mass Balance in Chromatographic Analysis

    • Potential Cause: The analytical method may not be detecting all degradants, possibly because they are not chromophoric or are irreversibly bound to the column.
    • Solution: Develop and validate a more robust, stability-indicating method. Consider using different detection techniques (e.g., MS, CAD) to identify and quantify non-UV absorbing compounds [1].

References

Briciclib plasma half-life extension

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic (PK) parameters for ribociclib, as reported in the literature [1] [2]:

Parameter Value
Mean Half-life (t₁/₂) 32.0 hours
Time to Max Concentration (T_max) 2.4 hours (median)
Oral Bioavailability 65.8% (at 600 mg dose)
Primary Metabolic Pathway Hepatic metabolism, mostly via Cytochrome P450 3A4 (CYP3A4)
Fraction Eliminated via Metabolism ~84%
Recommended Dose 600 mg once daily, 3 weeks on/1 week off
Dose Reductions 400 mg and 200 mg for management of adverse events

Troubleshooting Common Experimental Issues

Based on its pharmacokinetic profile, here are specific issues researchers may encounter when working with ribociclib:

  • Unexpected Low Plasma Exposure or Short Half-life: If in vivo studies show lower-than-expected plasma concentrations or a shorter half-life, investigate potential drug-drug interactions. Coadministration of strong CYP3A inducers (e.g., rifampin, carbamazepine) can significantly increase ribociclib's metabolism and clearance, reducing its systemic exposure [1] [2]. Verify the subject's concomitant medications.

  • Unexpected High Plasma Exposure or Toxicity: Conversely, if plasma exposure is too high or signs of toxicity appear, check for concomitant use of strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin). These drugs can decrease ribociclib's metabolism, leading to an accumulation of the drug and increased risk of adverse events such as neutropenia or QTc interval prolongation [1] [2]. Dose interruption or reduction may be required.

  • Variable Exposure in Preclinical Models: The pharmacokinetics of ribociclib are not significantly impacted by food, mild hepatic impairment, or mild-to-moderate renal impairment [1] [2]. Therefore, these factors are less likely to be primary causes of variability. Focus assessment on drug interaction potential and adherence to the dosing schedule.

Experimental Methodology for Key Assays

Here are methodologies for experiments critical to characterizing a compound like ribociclib:

  • Determining Plasma Protein Binding (PPB): The PPB ratio is an optimizable parameter for acidic drugs and is typically determined using methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [3] [4]. As illustrated in one study, plasma samples are processed and analyzed via UHPLC-MS/MS to determine the fraction of drug bound to plasma proteins, which influences its volume of distribution and clearance [3].

  • Identifying Primary Metabolic Enzymes: To identify which cytochrome P450 enzyme is responsible for metabolism, incubate the drug with human liver microsomes or recombinant human P450 enzymes. Use chemical inhibitors or antibodies specific to individual CYP enzymes (like CYP3A4) to observe which one inhibits the formation of major metabolites [5]. As ribociclib is primarily metabolized by CYP3A4, this confirms its role [1] [2].

Visualizing Key Pathways and Workflows

ribociclib_metabolism Ribociclib_Administered Ribociclib Administered (Oral) Absorption Absorption (Tₘₐₓ: ~2.4 h) Ribociclib_Administered->Absorption Systemic_Circulation Systemic Circulation (Bioavailability: ~65.8%) Absorption->Systemic_Circulation Metabolism Hepatic Metabolism (Primarily via CYP3A4) Systemic_Circulation->Metabolism Elimination Elimination (t₁/₂: ~32.0 h) Systemic_Circulation->Elimination Minor Pathway Metabolism->Elimination

Figure 1: Ribociclib's pharmacokinetic pathway from administration to elimination.

troubleshooting_workflow Start Start Low_Exposure Unexpectedly Low Plasma Exposure? Start->Low_Exposure Check_Inducers Check for CYP3A Inducers Low_Exposure->Check_Inducers Yes High_Exposure Unexpectedly High Plasma Exposure/Toxicity? Low_Exposure->High_Exposure No End Result Explained Check_Inducers->End Check_Inhibitors Check for CYP3A Inhibitors High_Exposure->Check_Inhibitors Yes High_Exposure->End No Check_Inhibitors->End

Figure 2: A logical workflow for troubleshooting variable ribociclib exposure.

References

FAQs on Briciclib Experiment Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Our lab cannot reproduce the reported cytotoxicity IC₅₀ values for Briciclib. What are the most likely causes? This is a common reproducibility challenge. Key factors to investigate include:

  • Cell Line Validation: Using unvalidated or contaminated cell lines is a major source of irreproducible results [1]. Ensure your cell lines are authenticated (e.g., via STR profiling) and regularly tested for mycoplasma.
  • Assay Conditions: Subtle variations in assay conditions can significantly impact results. Carefully control and document factors like passage number, seeding density, serum batch, drug incubation time, and temperature [1].
  • Compound Handling: this compound's stability might be affected by storage conditions (e.g., temperature, light exposure, freeze-thaw cycles). Ensure the compound is stored and reconstituted according to the original protocol, using fresh aliquots when possible.
  • Data Analysis Methods: Inconsistent application of data normalization or curve-fitting models (e.g., for calculating IC₅₀) can lead to different results. Pre-specify your analysis plan [2] [3].

Q2: What are the minimum required details we should document for a this compound in vivo efficacy study? To ensure others can replicate your in vivo work, provide a comprehensive description that includes the table below and the following details:

  • Animal Model: Species, strain, sex, age, weight, and genetic background. Detail the source and housing conditions (e.g., light/dark cycle, diet).
  • Compound Formulation: The exact formulation of this compound (vehicle, concentration, pH).
  • Dosing Regimen: Route of administration, dosage, dosing volume, and treatment schedule.
  • Randomization and Blinding: Methods used to assign animals to groups and whether the study was blinded during dosing and outcome assessment [3].
  • Statistical Analysis Plan: Pre-defined primary and secondary endpoints, and the statistical tests used, including how outliers were handled [3].

Q3: We suspect our this compound solution degrades quickly. How can we confirm and address this?

  • Confirm Stability: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of this compound in solution over time under your standard storage conditions.
  • Revise Handling Protocol: Based on the stability data, establish a validated shelf-life for stock and working solutions. Prepare small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials.
  • Document Everything: Clearly report the stability profile and all handling procedures in your methods section [1].

Data Presentation: Key Factors Affecting Reproducibility

The following table summarizes the top factors that can undermine the reproducibility of scientific experiments, along with recommended solutions.

Factor Impact on Reproducibility Recommended Solution
Lack of Raw Data & Protocols [1] Prevents verification of results and re-analysis. Adopt an Open Science approach; use data repositories to share raw data and detailed methods [2] [1].
Use of Unvalidated Biomaterials [1] Contaminated or misidentified cell lines/microorganisms yield inconsistent results. Use authenticated, low-passage cell lines from reputable repositories; regularly test for contaminants [1].
Insufficient Statistical Knowledge [1] Leads to incorrect data analysis, misinterpretation of results, and poor experimental design. Train researchers in statistical methods and study design; consult with a statistician early in project planning [1].
Poor Laboratory Practices [1] Inconsistent techniques and poorly controlled experiments introduce uncontrolled variables. Implement and enforce Standard Operating Procedures (SOPs) for common tasks and equipment use [1].
Publication Bias (Undervaluing Negative Results) [2] [1] Creates an incomplete literature; other researchers unknowingly repeat failed experiments. Publish negative results in dedicated journals or repositories to share valuable information with the scientific community [2] [1].

Experimental Protocols for Reproducible Research

Protocol 1: Pre-registering an Experimental Plan Pre-registration is a powerful tool to enhance the credibility of your research by declaring your hypotheses, methods, and analysis plan before conducting the experiment [2].

  • Outline the Study: Define the primary research question, hypothesis, and specific aims.
  • Detail the Methodology: Describe the experimental design, including subject/sample characteristics, sample size justification, controls, and all procedures step-by-step.
  • Specify Variables and Analysis: Identify independent and dependent variables. Pre-define the statistical analysis plan, including the primary outcome measure and how outliers will be handled.
  • Register the Plan: Upload the completed plan to a pre-registration platform (e.g., OSF, AsPredicted) before data collection begins [2].

Protocol 2: Authentication and Maintenance of Cell Lines for this compound Assays Using validated biological materials is crucial for data reproducibility [1].

  • Source Authentication: Only acquire cell lines from reputable cell banks that provide authentication reports. Always perform STR profiling upon receipt.
  • Culture Conditions: Follow the recommended medium, serum, and atmosphere conditions. Do not use antibiotics continuously for routine maintenance.
  • Contamination Control: Regularly test for mycoplasma contamination (e.g., by PCR).
  • Use Low Passage Numbers: Culture cells for a limited number of passages (e.g., <20 after thawing) and create a master stock upon receipt. Working stocks should be replenished from the master stock frequently.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate core concepts for maintaining reproducibility.

Diagram 1: Experimental Reproducibility Workflow This flowchart outlines a robust workflow for planning and executing reproducible experiments, integrating practices like pre-registration and data sharing.

ReproducibilityWorkflow Start Define Research Question & Hypothesis Prereg Pre-register Study Plan Start->Prereg Design Design Experiment (Controls, Sample Size) Prereg->Design Execute Execute Protocol with SOPs Design->Execute Analyze Analyze Data per Pre-registered Plan Execute->Analyze Share Share Data & Code Analyze->Share Publish Publish Results (Positive & Negative) Share->Publish

Diagram 2: Factors Affecting Experimental Results This diagram categorizes the major factors that can influence the outcome and reproducibility of a biological experiment, such as those involving this compound.

ExperimentalFactors Factors Factors Affecting Results Biological Biological Materials Factors->Biological Technical Technical Execution Factors->Technical Analytical Data Analysis Factors->Analytical CellLine Cell Line Authentication Biological->CellLine Reagents Reagent Batch & Validation Biological->Reagents Protocol Protocol Adherence & SOPs Technical->Protocol Equipment Equipment Calibration Technical->Equipment Stats Statistical Methods & Expertise Analytical->Stats PreReg Pre-registered Analysis Plan Analytical->PreReg

References

Documented eIF4E Inhibitors in Research

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Mechanism of Action Key Characteristics / Experimental Context
4EGI-1 Disrupts eIF4E-eIF4G interaction to inhibit oncoprotein translation [1] [2]. First small molecule inhibitor of this interaction; binds to a distinct surface site on eIF4E, inducing a conformational change [2].
4E1RCat Displaces eIF4G from eIF4E [2]. Identified via high-throughput screen; no high-resolution structure of the eIF4E complex is available [2].
Compound 094 Disrupts eIF4E-RBM38 complex to enhance p53 translation [1]. First-in-class small molecule; acts via a different pathway to increase tumor suppressor expression rather than inhibiting oncogene translation [1].
i4EG-BiP Inhibits eIF4E-eIF4G interaction [2]. Binds to a novel internal cavity on eIF4E, different from 4EGI-1's binding site [2].

Experimental Insights into eIF4E Inhibition

Researchers use several key methods to evaluate the activity and mechanisms of eIF4E inhibitors:

  • Fluorescence Polarization (FP) Assay: Used to measure a compound's ability to displace a fluorescently labeled eIF4G peptide from eIF4E, determining binding affinity and inhibitory capacity (IC50) [2].
  • X-ray Crystallography: Provides high-resolution structures of eIF4E-inhibitor complexes (e.g., PDB: 4TPW for 4EGI-1), revealing precise binding sites and enabling structure-based drug design [2].
  • Photoaffinity Assay: Utilizes a photoreactive probe version of an inhibitor (e.g., with a 3H-diazirine) to confirm direct binding to eIF4E and map the interaction site after UV light-induced cross-linking [1].
  • Biolayer Interferometry (BLI): Measures real-time binding kinetics and affinity between eIF4E and inhibitors on an Octet RED96 instrument [1].
  • 3D Tumor Spheroid Growth Suppression: Evaluates the functional cellular consequence of inhibition in a model that more closely mimics a tumor's environment [1].

eIF4E Signaling and Inhibitor Mechanisms

The diagram below illustrates the regulation of eIF4E and the points of action for the documented inhibitors.

eIF4E_Pathway eIF4E Regulation and Inhibitor Mechanisms MAPK_signaling MAPK/MNK Signaling eIF4E_phospho eIF4E (Phosphorylated) MAPK_signaling->eIF4E_phospho Phosphorylates Ser209 mTOR_signaling mTOR Signaling BP1_phospho 4E-BP1 (Phosphorylated by mTOR) mTOR_signaling->BP1_phospho Phosphorylates eIF4F_complex eIF4F Complex (Active Cap-Dependent Translation) eIF4E_phospho->eIF4F_complex eIF4E_inactive eIF4E (Bound to 4E-BP1) eIF4G_protein eIF4G eIF4G_protein->eIF4F_complex BP1_protein 4E-BP1 (Dephosphorylated) BP1_phospho->eIF4E_inactive Releases Inhibitor_4EGI1 4EGI-1 / i4EG-BiP Inhibitor_4EGI1->eIF4F_complex Disrupts Inhibitor_094 Compound 094 Inhibitor_094->eIF4E_phospho Disrupts eIF4E-RBM38 Enhances p53 Translation

References

Established CDK4/6 Inhibitors: Efficacy and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data for the three widely approved CDK4/6 inhibitors from a network meta-analysis of phase 3 randomized clinical trials [1]. Note that the comparisons are against each other, not against chemotherapy.

CDK4/6 Inhibitor Comparative Overall Survival (OS) vs. Palbociclib Key Grade 3-4 Adverse Events (vs. Palbociclib)
Palbociclib (Reference) (Reference)

| Ribociclib | With AI Backbone: HR 0.79 (95% CI: 0.56-1.14) With Fulvestrant: HR 0.89 (95% CI: 0.60-1.33) | - Significantly less neutropenia (OR <1)

  • Higher risk of Grade 1-2 vomiting (OR 1.87; 95% CI: 1.37-2.56) | | Abemaciclib | With AI Backbone: HR 0.84 (95% CI: 0.57-1.25) With Fulvestrant: HR 0.93 (95% CI: 0.62-1.39) | - Significantly less neutropenia (OR <1)
  • Higher risk of Grade 1-2 vomiting (OR 2.27; 95% CI: 1.59-3.23)
  • Higher risk of Grade 3-4 diarrhea (OR 118.06; 95% CI: 7.28-1915.32) |

A Novel CDK4/6 Inhibitor: Bireociclib

Recent search results highlight a new drug candidate, bireociclib. The data presented below is from clinical trials and should be considered preliminary until Phase 3 results are fully published.

Attribute Bireociclib (Phase 1 & 3 Data)
Stage of Development Phase 3 trials ongoing [3] [4]
Selectivity Similar to abemaciclib; stronger selective inhibition of CDK4 over CDK6 [3]

| Recommended Dosage | Monotherapy (RP2D-S): 480 mg twice daily (BID) Combination Therapy (RP2D-C): 360 mg BID [3] | | Efficacy (Phase 3 Interim) | PFS (with Fulvestrant): 12.94 months vs. 7.29 months for placebo + fulvestrant (HR 0.56; 95% CI: 0.39-0.80) [4] | | Common Adverse Events | Diarrhea, neutropenia, leukopenia, anemia [3] [4] |

Experimental Protocols for CDK4/6 Inhibitor Evaluation

To support your research, here are the core methodologies used in the cited studies to generate the comparative data.

  • Network Meta-Analysis (NMA): This is the standard method for indirect comparison of multiple drugs when head-to-head trials are unavailable.
    • Protocol: A systematic literature search is conducted across databases (e.g., PubMed, Embase, Cochrane Library) for Phase 3 RCTs. Trial-level data on Hazard Ratios (HR) for OS/PFS and odds ratios (OR) for adverse events are extracted. A Bayesian statistical model is then used to generate indirect comparisons and rank the treatments [5] [1].
  • Phase 1 Clinical Trial (Dose Finding): This design establishes the safety, tolerability, and recommended phase 2 dose.
    • Protocol: An open-label, multicenter trial using a "3 + 3" dose escalation design. Patients with advanced solid tumors receive increasing doses of the investigational drug (e.g., bireociclib) as monotherapy or in combination. The primary endpoints are dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended phase 2 dosage (RP2D) [3].
  • Phase 3 Clinical Trial (Efficacy Confirmation): This design confirms the drug's efficacy in a specific patient population.
    • Protocol: A randomized, double-blind, placebo-controlled trial. Patients are randomized to receive the investigational combination (e.g., bireociclib + fulvestrant) or placebo plus fulvestrant. The primary endpoint is usually PFS as assessed by a blinded independent central review (BICR). Overall survival and safety are key secondary endpoints [4].

Mechanism of Action: CDK4/6 Inhibition Pathway

The following diagram illustrates the core biological pathway targeted by all CDK4/6 inhibitors, which explains their mechanism and rationale for use in HR+ breast cancer.

G ProliferativeSignal Proliferative Signal (e.g., Estrogen in HR+ BC) CyclinD Cyclin D Upregulation ProliferativeSignal->CyclinD Induces Complex Cyclin D-CDK4/6 Complex CyclinD->Complex Binds CDK46 CDK4/6 CDK46->Complex Binds pRB Retinoblastoma (RB) Protein (Active, Hypophosphorylated) Complex->pRB Phosphorylates pRB_p RB Protein (Phosphorylated, Inactive) pRB->pRB_p E2F E2F Transcription Factor pRB_p->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Activates CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 Inhibits CDK46_Inhibitor->Complex Blocks Formation

The pathway highlights that in hormone receptor-positive (HR+) breast cancer, estrogen signaling drives the expression of Cyclin D. The formation of the active Cyclin D-CDK4/6 complex is the critical event that initiates the phosphorylation of the RB protein, leading to cell cycle progression. CDK4/6 inhibitors act by blocking this complex, thereby inducing cell cycle arrest [6].

Interpretation Guide for Researchers

When reviewing the data, please consider:

  • No Direct Comparisons: The efficacy table for established inhibitors shows indirect comparisons from a network meta-analysis; no head-to-head randomized trials exist to definitively rank them [1].
  • Different Toxicity Profiles: The choice between agents often hinges on their distinct toxicity spectra (e.g., abemaciclib's GI effects vs. palbociclib's neutropenia), which must be matched to patient comorbidities [1] [7].
  • Novel Inhibitor Data: Bireociclib shows promise, but its data is from interim analyses and specific populations (Chinese females); broader validation is pending [4].

References

Briciclib Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib (ON-014185) is a water-soluble prodrug of ON-013100, designed to inhibit eukaryotic translation initiation factor 4E (eIF4E) [1] [2] [3]. This mechanism targets cancer cell proliferation and survival pathways as follows:

G This compound This compound (ON-014185) eIF4E eIF4E Inhibition This compound->eIF4E CyclinD1_cMyc Reduced Cyclin D1 & c-Myc Translation eIF4E->CyclinD1_cMyc CellCycle Cell Cycle Arrest CyclinD1_cMyc->CellCycle Apoptosis Tumor Cell Death CyclinD1_cMyc->Apoptosis

Preclinical Experimental Data & Protocols

Key in vitro findings demonstrate this compound's potent anti-proliferative activity across various cancer cell lines [2] [3]:

Cancer Type Cell Lines Tested GI₅₀ (Nanomolar Range) Key Molecular Effects
Mantle Cell Leukemia (MCL) EKO-1, MINO 9.8 - 12.2 nM Reduction of Cyclin D1 and c-Myc protein levels within 8 hours [2].
Breast Cancer MCF7, MDA-MB-231 9.8 - 12.2 nM Reduction of Cyclin D1 and c-Myc protein levels within 8 hours [2].
Gastric Cancer AGS 9.8 - 12.2 nM Data specific to proliferation inhibition [3].
Esophageal Cancer OE19, OE33, FLO-1 9.8 - 12.2 nM Data specific to proliferation inhibition [3].

The experimental protocol used in these studies can be summarized as follows [2]:

  • Cell Culture: Various human cancer cell lines are maintained in standard conditions.
  • Compound Treatment: Cells are treated with this compound across a range of concentrations.
  • Viability Assay: A cell proliferation assay (e.g., MTT or similar) is performed after a set incubation period (typically 72-96 hours) to determine the GI₅₀ value—the concentration that causes 50% growth inhibition.
  • Molecular Analysis: Treated cells are harvested. Proteins are extracted and analyzed via Western Blotting to detect changes in levels of cyclin D1, c-Myc, and other relevant proteins.

Comparison with Alternative Therapeutic Strategies

This compound represents an upstream approach to cell cycle disruption compared to other targeted therapies. The table below contrasts its strategy with direct CDK4/6 inhibitors and a potential approach for RB1-deficient cancers.

Therapeutic Agent / Class Primary Molecular Target Key Mechanism in Cancer Developmental Status for Solid Tumors
This compound eIF4E [1] [2] [3] Blocks cap-dependent translation of oncoproteins like cyclin D1 [2] [3]. Phase I (Terminated/Suspended) [1] [3].

| CDK4/6 Inhibitors (e.g., Ribociclib, Palbociclib) | CDK4 & CDK6 kinases [4] | Directly inhibits CDK4/6, preventing Rb phosphorylation and G1/S cell cycle progression [4]. | Approved & in clinical use (e.g., for breast cancer); multiple active clinical trials [5] [4]. | | MPT Inhibitors (e.g., Tigecycline) | Mitochondrial Protein Translation [4] | Synthetic lethal approach in RB1-deficient tumors; targets a metabolic vulnerability downstream of E2F [4]. | Investigational/Preclinical (identified via drug repurposing screens) [4]. |

This relationship and the points of intervention for these different strategies are shown in the pathway below:

G cluster_0 Therapeutic Intervention Points eIF4E eIF4E CyclinD1_mRNA Cyclin D1 mRNA eIF4E->CyclinD1_mRNA  Translates CyclinD1 Cyclin D1 Protein CyclinD1_mRNA->CyclinD1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 Activates pRb pRb (Unphosphorylated) CDK4_6->pRb Phosphorylates pRb_P pRb (Phosphorylated) pRb->pRb_P Phosphorylates E2F E2F pRb_P->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle MPT Mitochondrial Biogenesis (MPT) E2F->MPT Invis This compound This compound This compound->eIF4E  Inhibits CDK4_6_Inhib CDK4/6 Inhibitors CDK4_6_Inhib->CDK4_6   Inhibits MPT_Inhib MPT Inhibitors MPT_Inhib->MPT  Inhibits

Interpretation of Current Status

The available information suggests that this compound is no longer under active clinical development for solid tumors. The Phase I trial (NCT02168725) was terminated or suspended [1] [3]. In contrast, several direct CDK4/6 inhibitors have successfully progressed to later-stage trials and clinical approval [5] [4].

This difference in clinical trajectory may be related to:

  • The challenge of targeting translation initiation, a broad cellular process, compared to the more specific kinase inhibition of CDK4/6.
  • Potential narrow therapeutic window, a common hurdle for drugs targeting fundamental processes like protein synthesis.

References

Briciclib potency in solid vs hematopoietic tumors

Author: Smolecule Technical Support Team. Date: February 2026

CDK4/6 Inhibitor Comparison

Inhibitor Name Tumor Type Focus Key Experimental Models Reported Efficacy (Objective Response Rate - ORR) Recommended Phase 2 Dose (RP2D) Notable Safety Profile

| Bireociclib | Advanced Solid Tumors (HR+/HER2- Breast Cancer) [1] | Phase 1 clinical trial in humans; monotherapy and combo with endocrine therapy [1] | Monotherapy: 17.5% (ORR) [1] Combo Therapy: 46.3%-57.1% (ORR) [1] | Monotherapy (RP2D-S): 480 mg BID [1] Combo (RP2D-C): 360 mg BID [1] | Diarrhea, neutropenia, leukopenia; manageable safety profile [1] | | Palbociclib | Hematological Malignancies (Preclinical) [2] | In vitro/vivo models of AML, ALL, MCL [2] | MCL Phase 2: 18% Response Rate (2PR+1CR/17pts) [2] | Information Not Specific | Neutropenia (dose-limiting) [2] | | Abemaciclib | Hematological Malignancies (Preclinical) [3] | In vitro resistant cell lines (MCF7, T47D) [3] | Data primarily on resistance mechanisms, not direct efficacy [3] | Information Not Specific | Information Not Specific | | Ribociclib | Hematological Malignancies (Preclinical) [3] | In vitro resistant cell lines (MCF7, T47D) [3] | Data primarily on resistance mechanisms, not direct efficacy [3] | Information Not Specific | Information Not Specific |

Bireociclib Clinical Trial Overview

The following diagram illustrates the design of the Phase 1 clinical trial that established the safety and efficacy of bireociclib.

Start Phase 1 Trial: Bireociclib (NCT04539496) Part1 Part 1: Monotherapy Dose Escalation Start->Part1 Part2 Part 2: Combination Therapy Expansion Start->Part2 Schedule1 Dosing Schedule: • Started at 20 mg QD • Escalated to 480 mg BID Part1->Schedule1 Schedule2 Dosing Schedule: • Bireociclib (360 mg BID) + Endocrine Therapy Part2->Schedule2 Endpoints Primary Endpoints: • Dose-Limiting Toxicities (DLTs) • Maximum Tolerated Dose (MTD) • Recommended Phase 2 Dose (RP2D) Schedule1->Endpoints Schedule2->Endpoints

Detailed Experimental Data and Protocols

For researchers aiming to replicate or analyze these studies, here are the key methodological details.

Bireociclib Clinical Trial Protocol [1]
  • Study Design: Multicenter, open-label, Phase 1 clinical trial (NCT04539496).
  • Parts: The trial was conducted in two parts.
    • Part 1 (Monotherapy): Employed a dose-escalation design starting from 20 mg once daily (QD) up to 480 mg twice daily (BID). The scheme used an accelerated titration initially, switching to a traditional "3 + 3" design if specific adverse events occurred.
    • Part 2 (Combination Therapy): Evaluated bireociclib at one dose level below the monotherapy RP2D in combination with endocrine therapy (either a non-steroidal aromatase inhibitor or fulvestrant).
  • Patient Population: Part 1 included adults (18-70 years) with advanced solid tumors. Part 2 enrolled women with HR+/HER2- advanced breast cancer.
  • Primary Endpoints: Assessment of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended phase 2 dose for single (RP2D-S) and combination (RP2D-C) regimens.
  • Pharmacokinetic (PK) Analysis: Blood samples for PK analysis were collected from all patients in the dose-escalation part of the study.
CDK4/6i Resistance Study Protocol (Preclinical) [3]
  • Cell Lines: HR+/HER2- breast cancer lines MCF7 and T47D.
  • Generation of Resistant Lines: Parental cells were chronically exposed to increasing doses of ribociclib, abemaciclib, or palbociclib (0-600 nM) over 8 months. Cells were maintained at each dose level for three generations.
  • Phenotypic Assessment: Resistant cell lines were evaluated for:
    • Aggressive Phenotypes: Spheroid formation, invasion, proliferation.
    • Cell Cycle Analysis: Progression through G1/S phase under CDK4/6i treatment.
    • Apoptosis Resistance.
    • Cross-resistance to other CDK4/6 inhibitors.
  • Transcriptomic Analysis: RNA sequencing was performed to identify enriched pathways in resistant cells.
  • Drug Sensitivity Testing: Resistant cells were treated with volasertib (PLK1 inhibitor) and barasertib (Aurora kinase B inhibitor) to assess sensitivity.

CDK4/6 Inhibitor Mechanism and Resistance Pathways

The activity and resistance mechanisms of CDK4/6 inhibitors can be understood through their core signaling pathway.

Mitogen Mitogen CyclinD CyclinD Mitogen->CyclinD Induces CDK4_6 CDK4_6 CyclinD->CDK4_6 Binds & Activates pRb pRb CDK4_6->pRb Phosphorylates CDK4_6_Inhibitor CDK4_6_Inhibitor CDK4_6->CDK4_6_Inhibitor Blocked by E2F E2F pRb->E2F Releases SPhase SPhase E2F->SPhase Triggers Entry Resistance Resistance Mechanism: Upregulation of G2/M Regulators (e.g., PLK1, AukB) E2F->Resistance

Research Implications and Future Directions

  • Bireociclib's Niche: The data positions bireociclib as a promising CDK4/6 inhibitor for HR+/HER2- advanced breast cancer, with a distinct pharmacokinetic profile (e.g., wide tissue distribution including the brain) and an acceptable safety signature [1].
  • Mechanism-Driven Application: The efficacy of CDK4/6 inhibitors in hematological malignancies is strongly linked to specific molecular features, such as MLL rearrangements (targeting CDK6) and p16INK4A deletions [2]. This underscores the need for biomarker-driven patient selection in hematology.
  • Overcoming Resistance: Preclinical evidence suggests that resistance to one CDK4/6 inhibitor often confers cross-resistance to others. A promising strategy is targeting alternative cell cycle kinases like PLK1 and Aurora B, which are upregulated in resistant models and drive progression through the G2/M phase [3].

References

Briciclib c-Myc suppression compared to other agents

Author: Smolecule Technical Support Team. Date: February 2026

Briciclib Identification in a Drug Screen

This compound was identified as one of many compounds screened for activity against atypical teratoid/rhabdoid tumors (AT/RT) [1].

  • Experimental Context: The study employed a high-throughput drug screening approach on AT/RT models to identify subtype-specific therapeutic vulnerabilities [1].
  • Available Data: The search results list this compound as a "Chemical compound studied in this article," confirming it was part of the investigation. However, the specific experimental data regarding its efficacy, potency, or direct mechanism of c-Myc suppression were not available in the retrieved content [1].

The Landscape of c-Myc Targeting Agents

While direct data on this compound is sparse, research into c-Myc inhibition has advanced significantly. The table below summarizes major classes of c-Myc targeting strategies for comparison.

Agent / Class Type / Target Proposed Mechanism of Action Key Experimental Findings & Clinical Status
Omomyc (OMO-103) Mini-protein; Direct inhibitor Disrupts c-Myc/MAX heterodimerization, blocking DNA binding to E-boxes [2] [3]. Phase I trial (NCT04808362) completed; showed tumor penetration, disease stabilization, and a 49% tumor reduction in one pancreatic cancer patient [3].
WBC100 PROTAC Degrader Binds c-Myc's NLS1-Basic-NLS2 region, recruiting E3 ligase CHIP for proteasomal degradation [3] [4]. Oral administration regressed c-Myc-overexpressing tumors (AML, pancreatic, gastric) in mouse models. Phase I trial initiated (NCT05100251) [3] [4].
BET Inhibitors (e.g., JQ1) Indirect inhibitor Targets BRD4 to prevent its recruitment to acetylated chromatin, downregulating MYC transcription [2] [5]. Shows robust preclinical efficacy but mixed clinical results (e.g., OTX015). Toxicity and inconsistent MYC suppression correlation noted [3].
CDK9 Inhibitors (e.g., KB-0742, LDC000067) Indirect inhibitor Targets CDK9, a regulator of transcriptional elongation, including MYC-driven genes [6] [3]. LDC000067 inhibited tumor growth in collecting duct carcinoma models [6]. KB-0742 is in Phase I/II trials (NCT04718675) [3].
Early-stage Direct Inhibitors (e.g., 10058-F4) Small molecule; Direct inhibitor Binds c-Myc's bHLHZip domain, preventing heterodimerization with Max [5]. Demonstrates proof-of-concept in vitro but lacks potent in vivo antitumor activity and is not clinically advanced [4] [5].

Experimental Workflow for c-Myc Agent Screening

The pathway below outlines a generalized experimental workflow for evaluating c-Myc inhibitors, reflecting methodologies used in the cited research [1] [6] [7].

workflow start 1. In Vitro Screening a Cell Viability Assays (e.g., MTT, GF-AFC, CellTiter-Glo) start->a b Mechanistic Studies (Western Blot, Pull-down, MS) a->b c Functional & Phenotypic Assays (3D Cyst Growth, Apoptosis) b->c d In Vivo Validation (Patient-Derived Xenograft Models) c->d end Clinical Trial Evaluation d->end

Interpretation and Research Directions

The search results indicate that this compound is a compound of interest in pre-clinical oncology research, though detailed public data on its c-Myc suppression is not yet available.

  • To locate specific data on this compound, you could search for the original research article from [1] using the provided accession numbers (GSE282878, GSE282972) in the GEO repository.
  • For a comprehensive comparison, you would need to gather primary data on various agents. The most promising current candidates for direct c-Myc inhibition are the mini-protein Omomyc and the degrader WBC100, both of which have progressed to clinical trials [3] [4].

References

Comparative Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from a 2024 real-world head-to-head comparison of these two CDK4/6 inhibitors used with endocrine therapy (ET) in patients with HR-positive, HER2-negative metastatic breast cancer [1].

Metric Palbociclib + ET Ribociclib + ET Hazard Ratio (HR)
Median Progression-Free Survival (PFS) 26.7 months 27.0 months 1.01 [1]
Median Overall Survival (OS) 42.4 months 49.3 months 0.96 [1]
Key Subgroup Finding --- Trend for longer PFS and OS in patients with Treatment-Free Interval (TFI) < 12 months [1] ---
Side Effects Comparable side effects were reported for both CDKIs [1]

Experimental Protocol Overview

The data in the table above was generated using a robust methodological framework, which can serve as a template for validation experiments [1].

  • Study Design: A prospective, observational, multicenter registry study (OPAL, NCT03417115). This design emulates a clinical trial using real-world data [1].
  • Patients: 623 female patients with HR-positive, HER2-negative metastatic breast cancer receiving first-line treatment (388 on palbociclib + ET, 235 on ribociclib + ET) [1].
  • Methodology - Propensity Score Weighting: To ensure a fair comparison between the two groups, researchers used Inverse Probability of Treatment Weighting (IPTW). This statistical technique adjusts for confounding factors, creating balanced patient cohorts that mimic the conditions of a randomized controlled trial. The model included variables such as age, tumor characteristics, and treatment history [1].
  • Endpoints: The primary efficacy endpoints were Progression-Free Survival (PFS) and Overall Survival (OS), analyzed using Kaplan-Meier methods. Patient-reported quality of life and side effects were also collected [1].

Signaling Pathways of CDK4/6 Inhibitors

CDK4/6 inhibitors like palbociclib and ribociclib work by targeting key signaling pathways that drive cancer cell proliferation. The diagram below illustrates the central mechanism of action and the context of major cancer signaling pathways they interact with.

GrowthFactors Growth Factors MAPK_Pathway MAPK Pathway GrowthFactors->MAPK_Pathway PI3K_Pathway PI3K/AKT/mTOR Pathway GrowthFactors->PI3K_Pathway CDK4_6 CDK4/6 Rb Retinoblastoma (Rb) Protein CDK4_6->Rb  Phosphorylates E2F E2F Transcription Factors Rb->E2F Releases GeneExpression Gene Expression (DNA Replication) E2F->GeneExpression MAPK_Pathway->CDK4_6 PI3K_Pathway->CDK4_6 CellCycleProgression Cell Cycle Progression (G1 to S Phase) GeneExpression->CellCycleProgression Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) Inhibitors->CDK4_6 Inhibits

This diagram shows that CDK4/6 inhibitors act as a central hub, receiving input from major upstream pathways like MAPK and PI3K/AKT/mTOR [2]. By inhibiting CDK4/6, they prevent the phosphorylation of the Rb protein, thereby blocking cell cycle progression from the G1 to the S phase, a critical step for cancer cell proliferation [1].

How to Proceed with Your Research on Briciclib

Given the absence of specific data on "this compound," here are some suggestions for your continued research:

  • Verify the Compound Name: Double-check the spelling. Consider if the compound might have an alternative code name (e.g., a research code like "LEE011" for ribociclib) or a generic name that differs slightly.
  • Explore Databases: Search specialized databases such as:
    • ClinicalTrials.gov: For any ongoing or planned clinical trials.
    • PubMed / MEDLINE: For the most recent primary research articles.
    • Patents and Company Pipeline: Check the websites of pharmaceutical companies and biotech firms specializing in oncology.
  • Broaden Your Search: If "this compound" is a novel or pre-clinical compound, the information may not yet be public. Searching for the research institution or lab leading its development might yield more information.

References

Overview of eIF4F-Targeting Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The eIF4F complex is a key regulator of cap-dependent translation and a promising target in cancer therapy. The table below summarizes the available information on several inhibitors that target its different subunits [1].

Inhibitor Name Target Key Characteristics & Findings Clinical/Preclinical Context
Briciclib eIF4E Demonstrated "limited anti-tumor activity" in a preclinical immunocompetent mouse model of pancreatic ductal adenocarcinoma (PDAC). [1] Preclinical research stage.
SBI-0640756 eIF4G1 Showed significant suppression of tumor growth and extended survival in a PDAC mouse model, with effects in both cancer cells and the tumor microenvironment. [1] Preclinical research stage.
Ribavirin eIF4E An approved antiviral drug that acts as a cap mimic; shown to overcome resistance to the CDK4/6 inhibitor abemaciclib in gastric cancer models. [2] Approved for antiviral use; investigated for repurposing in cancer therapy.
Silvestrol eIF4A Showed "limited anti-tumor activity" in the same PDAC mouse model as this compound. [1] Preclinical research stage.

Experimental Evidence for this compound

The primary evidence for this compound's activity comes from a single in vivo study [1]:

  • Experimental Model: The study used an orthotopic KPC (Kras, Trp53, Pdx1-Cre) cell-derived allograft (KDA) model in immunocompetent C57BL/6 mice, which mimics human pancreatic ductal adenocarcinoma (PDAC).
  • Dosage and Administration: this compound was administered intraperitoneally at a dose of 1.0 mg/kg every other day (qod).
  • Comparative Findings: When evaluated at this dosage, both this compound (eIF4E inhibitor) and Silvestrol (eIF4A inhibitor) showed limited anti-tumor activity. In contrast, the eIF4G1 inhibitor SBI-0640756 at the same dose significantly suppressed tumor growth. [1] This suggests that, in this specific model, targeting eIF4G1 may be a more effective strategy than targeting eIF4E or eIF4A.

Experimental Pathways and Workflows

To provide context for how the efficacy of such inhibitors is assessed, the diagram below outlines the eIF4F complex's role and the points targeted by different inhibitors, based on general knowledge of the pathway [3] [4] [5].

G m7GTP_Cap m7GTP mRNA Cap eIF4E eIF4E m7GTP_Cap->eIF4E Binds eIF4F_Complex Active eIF4F Complex eIF4E->eIF4F_Complex eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A eIF4A->eIF4F_Complex TranslationInitiation Translation Initiation eIF4F_Complex->TranslationInitiation This compound This compound This compound->eIF4E Inhibits Ribavirin Ribavirin e7GTP_Cap e7GTP_Cap Ribavirin->e7GTP_Cap Mimics SBI0640756 SBI-0640756 SBI0640756->eIF4G Inhibits Silvestrol Silvestrol Silvestrol->eIF4A Inhibits

A general workflow for in vivo efficacy studies, as referenced in the search results [1] [2], is illustrated below.

G Step1 1. Establish Preclinical Model Step2 2. Administer Compound Step1->Step2 ModelTypes • Immunocompetent vs. Immunodeficient Mice • Orthotopic vs. Subcutaneous Implants • Genetically Engineered or Cell-Derived Models Step1->ModelTypes Step3 3. Monitor Tumor Growth Step2->Step3 Dosing • Determine Route (e.g., i.p.) • Establish Dose & Schedule • Include Vehicle Control Step2->Dosing Step4 4. Analyze Tumor & TME Step3->Step4 Monitoring • Caliper Measurements • Bioluminescence Imaging • Animal Body Weight Step3->Monitoring Step5 5. Assess Survival Step4->Step5 Analysis • Flow Cytometry (TME) • Histology/IHC • Western Blot Step4->Analysis Survival • Kaplan-Meier Curves • Log-Rank Test Step5->Survival

References

Pharmacological and Clinical Profile of CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between palbociclib, ribociclib, and abemaciclib, based on preclinical and clinical studies.

Feature Palbociclib Ribociclib Abemaciclib

| CDK4/6 Inhibitor IC₅₀ (Cell-free assay) | CDK4: 11 nM CDK6: 15 nM [1] | CDK4: 10 nM CDK6: 39 nM [1] | CDK4: 2 nM CDK6: 10 nM [2] [1] | | Primary Targets | CDK4, CDK6 [3] | CDK4, CDK6 [3] | CDK4, CDK6, CDK9, CDK2, CDK5 [3] [1] | | Dosing Schedule | 125 mg once daily, 21 days on/7 days off [3] [2] | 600 mg once daily, 21 days on/7 days off [3] [4] | 150 mg twice daily, continuous dosing [3] [2] | | Half-Life | 29 (±5) hours [3] | 32 hours [3] | 18.3 hours [3] | | Common Grade 3/4 Adverse Events | Neutropenia, Leukopenia [4] [2] | Neutropenia, Elevated Liver Enzymes [3] [4] | Diarrhea, Neutropenia (less frequent) [2] [1] | | Key Trial Data (1L PFS) | PALOMA-2: 24.8 mo (vs 14.5 mo placebo) [2] | MONALEESA-2: Significant PFS improvement [2] | MONARCH-3: Significant PFS improvement [2] |

Mechanism of Action and Experimental Evidence

The core mechanism of CDK4/6 inhibitors is to block the progression of the cell cycle from the G1 phase to the S phase.

  • Molecular Mechanism: In response to mitogenic signals, cyclin D binds to and activates CDK4/6. This active complex phosphorylates the retinoblastoma protein (Rb), which releases E2F transcription factors and drives the expression of genes required for DNA synthesis and cell cycle progression. CDK4/6 inhibitors block the phosphorylation of Rb, thereby inducing cell cycle arrest [3] [4] [1].
  • Synergy with Endocrine Therapy: In HR+ breast cancer, cyclin D1 is a direct transcriptional target of the estrogen receptor (ER). CDK4/6 inhibitors work synergistically with endocrine therapies (e.g., aromatase inhibitors, fulvestrant) to combat resistance and induce potent G1 arrest in RB-proficient cancer cells [3] [2].

The following diagram illustrates this core pathway and the site of inhibitor action.

G MitogenicSignal Mitogenic Signal CyclinD Cyclin D MitogenicSignal->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb_phos Rb (phosphorylated) Complex->pRb_phos Phosphorylates pRb Rb (unphosphorylated) pRb->pRb_phos E2F E2F Transcription Factor pRb_phos->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->Complex Inhibits

Note on Briciclib and Experimental Approaches

Regarding your specific interest in this compound:

  • One study identified This compound in a high-throughput drug screen against atypical teratoid/rhabdoid tumors (AT/RT) [5]. However, the provided results contain no further details on its mechanism, efficacy, or data on cyclin D1 inhibition.

For researchers aiming to generate comparative data, modern methodologies like the one below could be employed. The referenced study used a kinase-focused compound library, which is the category this compound belongs to, suggesting the feasibility of this approach for direct comparison [6].

G Start 3D Spheroid Culture (e.g., U87 cells) Step1 Compound Treatment (CDK4/6 Inhibitors) Start->Step1 Step2 Viability & Morphology Staining (Calcein-AM, Caspase-3/7, etc.) Step1->Step2 Step3 Automated High-Content Imaging Step2->Step3 Step4 Image Segmentation & Feature Extraction Step3->Step4 Step5 Machine Learning Analysis (PCA, UMAP, Random Forest) Step4->Step5 Output Output: Phenotypic Profiling & Mechanism of Action Grouping Step5->Output

How to Proceed Further

Given the lack of publicly available direct comparison data for this compound, you might consider:

  • Consulting Specialized Databases: Search pharmaceutical patent literature, clinical trial registries (ClinicalTrials.gov), and commercial life science databases for proprietary data on this compound (Ronaecine).
  • Designing a Comparative Study: Using the experimental workflow above as a template to conduct your own head-to-head study of the compounds could generate the definitive comparative data you're looking for.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

474.07495510 Da

Monoisotopic Mass

474.07495510 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WG93X96336

Pharmacology

Briciclib is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Translation factor
EIF4E [HSA:1977] [KO:K03259]

Other CAS

865783-99-9

Wikipedia

Briciclib

Dates

Last modified: 08-15-2023
1. Prasad A, Shrivastava A, Papadopoulos E, Kuzontkoski PM, Reddy MV, Gillum AM,  Kumar R, Reddy EP, Groopman JE. Combined administration of rituximab and on 013105 induces apoptosis in mantle cell lymphoma cells and reduces tumor burden in a mouse model of mantle cell lymphoma. Clin Cancer Res. 2013 Jan 1;19(1):85-95. doi: 10.1158/1078-0432.CCR-12-1425. Epub 2012 Nov 1. PubMed PMID: 23124440.

Explore Compound Types